2-(3,3-Difluorocyclobutyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHPGAARGJPJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Value of the gem-Difluoro Cycloalkane Motif
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3,3-Difluorocyclobutyl)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing molecular properties. The introduction of fluorine can profoundly influence metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing a compound's overall pharmacological profile.[1] Among the diverse array of fluorinated scaffolds, the gem-difluorocycloalkane has emerged as a particularly valuable motif.[2] The 3,3-difluorocyclobutyl group, the core of our topic, acts as a bioisostere for a carbonyl or gem-dimethyl group, but with a unique electronic signature and conformational rigidity. This rigid four-membered ring system helps to lock molecules into a bioactive conformation, which can lead to improved ligand-receptor interactions and enhanced selectivity.[3] The C-F bonds also contribute to metabolic stability by blocking sites susceptible to oxidative metabolism, often improving the pharmacokinetic profile of a drug candidate.
This guide provides a comprehensive overview of a key building block incorporating this privileged scaffold: this compound. We will detail a robust and accessible synthetic protocol, discuss the rationale behind the chosen methodology, and provide a thorough guide to the structural characterization of the final compound.
Part 1: Synthesis of this compound
The synthesis of substituted difluorocyclobutanes can present unique challenges. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of adjacent functional groups. For instance, direct nucleophilic addition to the parent ketone, 3,3-difluorocyclobutanone, using standard organolithium or Grignard reagents is often low-yielding due to competing enolization and elimination pathways.[4] Groundbreaking work has shown that the use of less basic organolanthanum reagents is crucial for the successful addition of carbon nucleophiles to this ketone.[4]
However, for synthesizing this compound, a more direct and reliable strategy involves the reduction of a commercially available precursor, 2-(3,3-Difluorocyclobutyl)acetic acid.[5][6] This approach bypasses the complexities of multi-step carbon-carbon bond formation and provides a high-yield, scalable route to the target alcohol.
Recommended Synthetic Protocol: Reduction of 2-(3,3-Difluorocyclobutyl)acetic Acid
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, Lithium Aluminum Hydride (LiAlH₄) is an excellent choice of reagent due to its high reactivity, which ensures complete conversion.
Causality Behind Experimental Choices:
-
Reagent: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and other carbonyl compounds. Its potency is required to overcome the resonance stability of the carboxylate anion formed in the initial step.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is aprotic, effectively solubilizes the LiAlH₄, and is stable under the reaction conditions.
-
Temperature: The initial addition is performed at 0 °C to control the highly exothermic reaction between LiAlH₄ and the acidic proton of the carboxylic acid. The reaction is then allowed to proceed at room temperature or gentle reflux to ensure it goes to completion.
-
Workup: The sequential addition of water, aqueous NaOH, and then more water (Fieser workup) is a standard and highly effective method for quenching the reaction and precipitating the aluminum salts in a granular, easily filterable form. This avoids the formation of gelatinous aluminum hydroxides that can complicate product isolation.
Caption: Recommended workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 2-(3,3-Difluorocyclobutyl)acetic acid (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Reagent Preparation: In a separate dry flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5–2.0 eq) in anhydrous THF.
-
Addition: Cool the carboxylic acid solution to 0 °C using an ice bath. Slowly add the LiAlH₄ suspension via the dropping funnel to the stirred solution. Control the rate of addition to manage the initial gas evolution (H₂).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating to reflux may be applied if the reaction is sluggish.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
-
'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% (w/v) aqueous NaOH solution.
-
'3x' mL of H₂O.
-
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes at room temperature. The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Alternative Synthetic Strategies: A Brief Discussion
For cases where the carboxylic acid precursor is unavailable, constructing the molecule from 3,3-difluorocyclobutanone is a viable, albeit more complex, option. Two potential strategies include:
-
Reformatsky Reaction: This reaction involves condensing the ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[7][8][9] The resulting ester could then be dehydroxylated and reduced to yield the target alcohol. The key advantage of the Reformatsky reagent (an organozinc enolate) is its lower reactivity compared to Grignard reagents, which prevents unwanted side reactions with the ester functionality.[1]
-
Wittig Reaction: A Wittig reaction using an appropriate phosphonium ylide (e.g., (methoxycarbonyl)methylidenetriphenylphosphorane) with 3,3-difluorocyclobutanone would yield an α,β-unsaturated ester.[10][11][12] Subsequent hydrogenation of the double bond and reduction of the ester would provide the target molecule. The stereoselectivity of the Wittig reaction would need to be considered in this route.[12][13]
These multi-step approaches offer greater flexibility in analogue synthesis but require more extensive optimization compared to the direct reduction protocol.
Part 2: Characterization of this compound
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected based on the structure of this compound.
Physical and Chemical Properties
| Property | Expected Value | Source |
| CAS Number | 1056467-54-9 | [14] |
| Molecular Formula | C₆H₁₀F₂O | [14] |
| Molecular Weight | 136.14 g/mol | [14] |
| Appearance | Colorless oil or liquid | N/A |
| Storage | Sealed in dry, 2-8°C | [15] |
Spectroscopic Data
The unique structural features of this compound give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A standard analysis would include ¹H, ¹³C, and ¹⁹F NMR experiments.
-
¹H NMR Spectroscopy: The proton spectrum is characterized by complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
Expected Chemical Shifts (CDCl₃):
-
~3.7 ppm (t, 2H): The two protons of the -CH₂OH group, appearing as a triplet due to coupling with the adjacent CH₂ group.
-
~2.1-2.4 ppm (m, 4H): The four protons on the cyclobutane ring (C2 and C4 positions). These will be complex multiplets due to geminal and vicinal H-H coupling, as well as 2-bond and 3-bond H-F coupling.
-
~1.9-2.1 ppm (m, 1H): The single proton on the cyclobutane ring at the C1 position.
-
~1.6-1.8 ppm (m, 2H): The two protons of the ethyl linker (-CH₂-CH₂OH).
-
~1.5 ppm (br s, 1H): The hydroxyl (-OH) proton. This peak's position is variable and may exchange with D₂O.
-
-
Confirmed Data: A publicly available spectrum shows characteristic signals consistent with the structure.[4]
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C spectrum will show six distinct signals. The carbons attached to or near the electronegative fluorine and oxygen atoms will be shifted downfield.
-
Expected Chemical Shifts (CDCl₃):
-
~123 ppm (t, JCF ≈ 280-290 Hz): The quaternary carbon C3, directly attached to two fluorine atoms. The signal will be a triplet due to one-bond C-F coupling.
-
~60 ppm: The carbon of the -CH₂OH group (C6), shifted downfield by the oxygen atom.[16][17]
-
~38 ppm (t, JCF ≈ 20-25 Hz): The C2 and C4 carbons of the cyclobutane ring. These are equivalent and will appear as a triplet due to two-bond C-F coupling.
-
~35 ppm: The carbon of the ethyl linker (-CH₂-CH₂OH).
-
~30 ppm: The C1 carbon of the cyclobutane ring.
-
-
-
¹⁹F NMR Spectroscopy: This experiment is crucial for confirming the fluorine environment. With CFCl₃ as a reference (0 ppm), a single signal is expected for the two equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of the key functional groups: the hydroxyl group and the C-F bonds.
-
Expected Absorption Bands:
-
~3350 cm⁻¹ (broad): Strong, broad O-H stretching vibration, characteristic of an alcohol.[19]
-
~2850-2960 cm⁻¹ (medium-strong): C-H stretching vibrations of the CH₂ groups.[20]
-
~1050-1250 cm⁻¹ (strong): Intense C-F stretching vibrations. This is often the most prominent feature in the fingerprint region for fluorinated compounds.
-
~1050 cm⁻¹ (medium-strong): C-O stretching vibration of the primary alcohol.[20]
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will provide information on the molecular weight and characteristic fragmentation patterns.
-
Expected Fragments:
-
Molecular Ion (M⁺): A peak at m/z = 136. While potentially weak for alcohols, its observation confirms the molecular weight.
-
[M-H₂O]⁺: A peak at m/z = 118, corresponding to the loss of water, a common fragmentation for alcohols.
-
[M-CH₂OH]⁺: A peak at m/z = 105, resulting from the cleavage of the C-C bond adjacent to the oxygen.
-
Base Peak: The base peak is likely to be a fragment resulting from the cleavage of the cyclobutane ring or the ethyl sidechain, though prediction is complex.
-
Conclusion
This compound is a valuable building block for drug discovery, providing access to the medicinally relevant difluorocyclobutane scaffold. The synthetic route presented here, based on the reduction of its corresponding carboxylic acid, is robust, scalable, and avoids the inherent challenges associated with nucleophilic additions to 3,3-difluorocyclobutanone. The detailed characterization data provides a clear roadmap for researchers to verify the structure and purity of their material, ensuring confidence in subsequent applications. The strategic use of this and related building blocks will undoubtedly continue to fuel the development of novel therapeutics with improved pharmacological properties.
References
- 1. adichemistry.com [adichemistry.com]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3,3-Difluorocyclobutyl)acetic acid | 1373503-48-0 [chemicalbook.com]
- 6. 2-(3,3-Difluorocyclobutyl)acetic acid | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemscene.com [chemscene.com]
- 15. achmem.com [achmem.com]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Examples 13C NMR Spectra [orgspectroscopyint.blogspot.com]
- 17. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. rsc.org [rsc.org]
- 19. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001875) [hmdb.ca]
Introduction: The Role of Fluorinated Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,3-Difluorocyclobutyl)ethanol
In the landscape of contemporary medicinal chemistry, the incorporation of fluorinated motifs is a well-established strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. The 3,3-difluorocyclobutyl group, in particular, offers a rigid, three-dimensional scaffold that can serve as a bioisostere for other common functionalities, while imparting unique electronic and conformational effects. The subject of this guide, this compound, is a valuable building block in this context, providing a synthetically versatile handle for the introduction of this fluorinated moiety into larger molecules.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing that this is a specialized reagent for which extensive experimental data may not be publicly available, we will also detail robust, field-proven experimental protocols for the determination of its key physicochemical parameters. This dual approach ensures that this document serves not only as a repository of current knowledge but also as a practical handbook for researchers and drug development professionals.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers. The molecular structure of this compound dictates its reactivity, shape, and intermolecular interactions.
Caption: 2D Chemical Structure of this compound
Table 1: Core Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1056467-54-9 | [1][2] |
| Molecular Formula | C6H10F2O | [1][2] |
| Molecular Weight | 136.14 g/mol | [1][2] |
| SMILES | C1(CCO)CC(F)(F)C1 | [3] |
| InChI | InChI=1S/C6H10F2O/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2 | [3] |
| InChIKey | GDHPGAARGJPJSC-UHFFFAOYSA-N | [3] |
Known and Predicted Physicochemical Properties
A comprehensive search of the available literature and chemical databases reveals that while the fundamental identifiers of this compound are well-documented, extensive experimental data on its physicochemical properties is sparse. This is not uncommon for a specialized chemical building block. However, we can infer certain properties and compare them to structurally similar compounds.
Table 2: Summary of Physicochemical Properties
| Property | Experimental Value | Predicted Value / Notes |
| Boiling Point | Not available | Expected to be higher than its lower homolog, (3,3-difluorocyclobutyl)methanol (130.9 °C at 760 mmHg), due to increased molecular weight and van der Waals forces.[4] |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature, given its relatively low molecular weight. |
| Solubility | Not available | Expected to have moderate solubility in polar organic solvents (e.g., ethanol, THF, ethyl acetate) and limited solubility in water due to the presence of the hydroxyl group and the hydrophobic hydrocarbon backbone. The fluorine atoms may slightly increase its solubility in some organic solvents. |
| pKa | Not available | The pKa of the hydroxyl group is expected to be similar to that of other primary alcohols, in the range of 16-18. |
| LogP (Octanol-Water Partition Coefficient) | Not available | A calculated LogP would likely be in the range of 1.0 to 2.0, indicating a moderate degree of lipophilicity. This is a critical parameter in drug design, influencing membrane permeability and solubility.[5] |
Spectroscopic Data: Confirming Identity and Purity
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and connectivity of hydrogen atoms in a molecule. A known ¹H NMR spectrum for this compound is available.[3]
Interpreting the Spectrum:
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Methylene Protons adjacent to Oxygen (-CH₂-OH): A triplet, due to coupling with the adjacent methylene group.
-
Methylene Protons in the Ethyl Chain (-CH₂-CH₂OH): A multiplet, due to coupling with the adjacent methylene and the cyclobutyl methine proton.
-
Cyclobutyl Methine Proton (-CH-): A multiplet, due to coupling with the adjacent cyclobutyl methylene protons and the ethyl chain methylene protons.
-
Cyclobutyl Methylene Protons (-CH₂-): Complex multiplets, due to geminal and vicinal coupling, as well as coupling to the fluorine atoms.
Experimental Protocols for Physicochemical Characterization
For drug development professionals, the ability to experimentally determine the physicochemical properties of a novel compound is crucial.[6][7] The following section outlines standard, reliable protocols for characterizing a molecule like this compound.
Workflow for Comprehensive Physicochemical Profiling
Caption: Experimental workflow for physicochemical characterization.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.[5]
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in n-octanol.
-
Ensure both n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.
-
-
Partitioning:
-
In a glass-stoppered centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of water.
-
Shake the tube vigorously for 20-30 minutes at a constant temperature (e.g., 25 °C).
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., GC-MS or HPLC-UV).
-
-
Calculation:
-
LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
-
Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning. Mutual saturation of the solvents is critical to prevent volume changes during the experiment, ensuring the accuracy of the final concentration measurements.
Determination of Aqueous Solubility
Solubility is a critical factor for oral bioavailability and formulation development.
Methodology: Equilibrium Shake-Flask Method (OECD Guideline 105)
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Separation:
-
Filter the suspension through a low-binding 0.22 µm filter to remove the undissolved solid.
-
-
Quantification:
-
Analyze the clear filtrate using a calibrated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.
-
-
Validation:
-
The experiment should be repeated at different time points (e.g., 24, 48, and 72 hours) to confirm that a true equilibrium has been established.
-
Expertise & Experience: It is crucial to use a buffer system relevant to the intended biological application (e.g., pH 7.4 for physiological conditions). Visual confirmation of undissolved solid at the end of the experiment is a key self-validating step to ensure that the solution was indeed saturated.
Determination of pKa
While this compound itself is not ionizable in the typical biological pH range, this protocol is vital for derivatives that may incorporate acidic or basic functional groups.
Methodology: Potentiometric Titration
-
Solution Preparation:
-
Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure sufficient solubility.
-
-
Titration:
-
Use an auto-titrator to perform a precise acid-base titration. For an acidic compound, titrate with a standardized solution of NaOH. For a basic compound, titrate with standardized HCl.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.
-
Authoritative Grounding: This method directly measures the change in protonation state as a function of pH, providing a highly accurate and reliable pKa value. The choice of co-solvent is important and may slightly alter the apparent pKa; therefore, it should always be reported.
Conclusion and Future Directions
This compound represents a valuable, yet under-characterized, building block for medicinal chemistry. Its core structure is defined, and its identity can be confirmed by standard spectroscopic techniques. However, a comprehensive, publicly available dataset of its key physicochemical properties is lacking. This guide provides not only the available information but also a robust framework of experimental protocols for researchers to generate these critical data points. The systematic characterization of such building blocks is essential for advancing drug discovery programs, enabling more accurate predictions of ADME properties and facilitating the rational design of new therapeutic agents.
References
- 1. 1056467-54-9|this compound|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. 2-(3,3-difluorocyclobutyl)ethan-1-ol(1056467-54-9) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Scaffolding: A Technical Guide to 2-(3,3-Difluorocyclobutyl)ethanol in Modern Medicinal Chemistry
Abstract
In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning to sp³-rich, three-dimensional molecular scaffolds. Among these, fluorinated carbocycles have emerged as particularly valuable motifs. This in-depth guide focuses on the burgeoning role of 2-(3,3-difluorocyclobutyl)ethanol as a key building block in drug discovery. We will explore the unique physicochemical properties imparted by the 3,3-difluorocyclobutyl group, detail its synthesis, and provide practical, protocol-driven examples of its application as a bioisosteric replacement for more traditional chemical moieties. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of this versatile building block in their own research endeavors.
Introduction: The "Escape from Flatland" and the Fluorine Advantage
For decades, drug discovery was dominated by aromatic, sp²-hybridized "flat" molecules. However, the limitations of this chemical space, including poor solubility and metabolic instability, have become increasingly apparent. This has led to a paradigm shift in medicinal chemistry, often termed the "escape from flatland," which champions the use of more three-dimensional, sp³-rich scaffolds.[1] These structures, such as small carbocycles, offer improved physicochemical properties and can present pharmacophoric elements in more defined spatial orientations, leading to enhanced target engagement.[2]
Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] The combination of these two powerful strategies—sp³-rich scaffolds and fluorination—has given rise to a new generation of highly valuable building blocks, with this compound being a prime example.
The 3,3-Difluorocyclobutyl Moiety: A Unique Constellation of Properties
The 3,3-difluorocyclobutyl group is more than just a simple cyclic alkane. The geminal difluorination on the cyclobutane ring imparts a unique set of properties that can be exploited to overcome common drug development hurdles.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Placing the difluoro group at the 3-position shields the ring from metabolic attack, often leading to a significant increase in the half-life of a drug candidate. In the development of the IDH1 inhibitor Ivosidenib, the gem-difluorocyclobutane motif was found to be crucial in increasing metabolic stability while maintaining potency.[7]
-
Modulation of Physicochemical Properties: Fluorination significantly impacts a molecule's acidity, basicity, and lipophilicity.[8] While highly fluorinated groups can drastically increase lipophilicity, the 3,3-difluoro-substitution offers a more nuanced effect. It can enhance lipophilicity in a controlled manner, improving membrane permeability without the dramatic logP increases seen with groups like trifluoromethyl. This allows for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]
-
Conformational Restriction and Vectorial Projection: The puckered structure of the cyclobutane ring restricts the conformational freedom of appended substituents.[2] This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity. The ethanol side chain of this compound provides a well-defined exit vector for further chemical elaboration, allowing chemists to project pharmacophoric groups into specific regions of a binding pocket.
-
Bioisosteric Replacement: The 3,3-difluorocyclobutyl group can serve as a bioisostere for other common chemical groups, such as tert-butyl, isopropyl, or even phenyl rings in some contexts.[6][10] This allows for the systematic replacement of metabolically labile or synthetically challenging groups with a more robust and often more potent alternative. For instance, the 3,3-difluorooxetane moiety, a close relative, has been successfully used as a bioisostere of a tert-butyl group to improve the pharmacokinetic properties of drug candidates.[10]
Synthesis of this compound: A Practical Workflow
While a direct, one-pot synthesis from commercially available starting materials is not extensively documented in peer-reviewed literature, a robust and scalable pathway can be constructed from known transformations of related 3,3-difluorocyclobutyl building blocks.[11] The following workflow outlines a common approach starting from 3,3-difluorocyclobutanecarboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of Ethyl 3,3-Difluorocyclobutanecarboxylate
This protocol details the reduction step to yield (3,3-difluorocyclobutyl)methanol, a key intermediate.
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Addition of Ester: Ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by slowly adding water, followed by 15% aqueous NaOH, and then water again, while cooling the flask in an ice bath. This should result in the formation of a granular precipitate.
-
Workup: The resulting slurry is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude (3,3-difluorocyclobutyl)methanol can be purified by flash column chromatography on silica gel to yield the pure product.[12]
The subsequent one-carbon homologation to achieve the target ethanol can be accomplished through standard procedures such as conversion of the alcohol to a tosylate, displacement with cyanide, followed by hydrolysis and reduction of the resulting carboxylic acid.
Applications in Medicinal Chemistry: Case Studies and Data
The true value of a building block is demonstrated through its successful application in drug discovery programs. While specific examples detailing the use of this compound are often found within patent literature, we can infer its utility from studies on closely related analogs.
Case Study: Melanin-Concentrating Hormone Receptor 1 (MCHR1) Inhibitors
In the development of potent MCHR1 inhibitors for the treatment of obesity, researchers at Bristol-Myers Squibb explored a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives.[13] One of the lead compounds, BMS-814580, incorporates a (3,3-difluoro-1-hydroxycyclobutyl)methoxy group. The introduction of the 3,3-difluorocyclobutyl moiety was a key optimization step that contributed to the compound's high efficacy. This highlights the successful application of a functionalized 3,3-difluorocyclobutane building block in a real-world drug discovery project.
Data-Driven Insights: Physicochemical Property Modulation
The impact of incorporating the 3,3-difluorocyclobutyl moiety on key physicochemical properties can be significant. The following table summarizes typical changes observed when replacing a non-fluorinated or alternative substituent with a 3,3-difluorocyclobutyl group, based on compiled data from analogous series.[14][15]
| Property | Non-Fluorinated Cyclobutyl | tert-Butyl | 3,3-Difluorocyclobutyl | Rationale for Change |
| cLogP (Calculated) | ~2.0 | ~2.5 | ~2.3 | The two fluorine atoms increase lipophilicity, but the effect is moderated by the polar C-F bonds. |
| pKa (of a distal amine) | ~9.5 | ~9.6 | ~9.2 | The electron-withdrawing effect of the fluorine atoms can slightly decrease the basicity of nearby functional groups.[15] |
| Metabolic Stability (t½) | Low-Moderate | Low | High | The strong C-F bonds block common sites of oxidative metabolism.[7] |
Experimental Protocols for Incorporation
This compound is a versatile building block due to its primary alcohol functionality, which can be readily transformed into a variety of other groups or used in coupling reactions.
Protocol: Williamson Ether Synthesis
This protocol describes the coupling of this compound with a phenolic compound to form an ether linkage, a common connection in drug molecules.
Caption: Workflow for Williamson ether synthesis.
Procedure:
-
Deprotonation: To a stirred solution of this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Coupling: Add the phenolic substrate (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can then be purified by flash chromatography.
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for modern medicinal chemistry. Its unique combination of a conformationally restricted, metabolically robust sp³-scaffold with the modulating effects of geminal difluorination offers a compelling solution to many of the challenges faced in drug discovery. By serving as a bioisosteric replacement for less stable or less effective moieties, it enables the fine-tuning of ADME properties and can lead to significant improvements in a compound's overall profile. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of building blocks like this compound in the design of next-generation therapeutics is set to increase even further.
References
- 1. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(3,3-Difluorocyclobutyl)ethanol (CAS Number: 1056467-54-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within the diverse arsenal of fluorinated building blocks, 2-(3,3-Difluorocyclobutyl)ethanol (CAS: 1056467-54-9) emerges as a noteworthy synthon, offering a desirable combination of a strained, gem-difluorinated cyclobutane ring and a reactive primary alcohol functionality. This guide provides a comprehensive technical overview of this compound, consolidating available data on its properties, synthesis, and potential applications to empower researchers in their scientific endeavors.
Core Molecular Attributes
This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1056467-54-9 | N/A |
| Molecular Formula | C₆H₁₀F₂O | [1][2] |
| Molecular Weight | 136.14 g/mol | [1][2] |
| Chemical Name | This compound | N/A |
| Synonyms | 3,3-Difluorocyclobutaneethanol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 154.1 ± 10.0 °C at 760 mmHg | [1] |
The structure of this compound, characterized by a 1,1-difluorinated four-membered ring attached to an ethanol side chain, presents a unique conformational profile. The gem-difluoro substitution on the cyclobutane ring is known to influence the puckering of the ring and can impact the spatial orientation of the ethanol substituent, which in turn can affect its interaction with biological targets.
Synthesis and Purification: A Practical Perspective
A plausible synthetic strategy is outlined below. This is a hypothetical pathway based on established organic chemistry principles for the formation of similar fluorinated cyclobutane structures.
Figure 1: A potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Wittig Reaction: 3,3-Difluorocyclobutanone is reacted with a suitable phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, in an aprotic solvent like tetrahydrofuran (THF) to yield the corresponding α,β-unsaturated ester.
-
Hydrogenation: The resulting unsaturated ester is then subjected to catalytic hydrogenation, for example, using hydrogen gas in the presence of a palladium on carbon catalyst, to reduce the carbon-carbon double bond and afford the saturated ester.
-
Ester Reduction: Finally, the saturated ester is reduced to the primary alcohol, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Purification:
Purification of the final product would likely be achieved through standard laboratory techniques.
-
Distillation: Given its liquid nature and a boiling point of approximately 154 °C, fractional distillation under atmospheric or reduced pressure would be a primary method for purification.
-
Chromatography: For higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) could be employed to remove any non-volatile impurities.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl ring protons and the protons of the ethanol side chain. The signals for the protons on the cyclobutane ring will likely be complex due to coupling with each other and with the fluorine atoms. The protons of the -CH₂-CH₂-OH group will appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum will show signals for the six carbon atoms in the molecule. The carbon bearing the two fluorine atoms (C-F₂) will exhibit a characteristic triplet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence and chemical environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms.
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 3,3-difluorocyclobutyl moiety into drug candidates is a strategy employed to modulate various physicochemical and biological properties.[3][4][5] This structural motif can serve as a bioisosteric replacement for other groups, such as a gem-dimethyl group or a carbonyl group, offering advantages in terms of metabolic stability and conformational constraint.
The ethanol side chain of this compound provides a versatile handle for further chemical modifications. This allows for its integration into larger, more complex molecules through various chemical reactions, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers via Williamson ether synthesis or other methods.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.
-
Conversion to Halides: Transformation of the hydroxyl group into a leaving group (e.g., a halide or a sulfonate ester) for subsequent nucleophilic substitution reactions.
Figure 2: Key functionalization pathways for this compound.
The unique combination of the fluorinated cyclobutane ring and the reactive ethanol handle makes this compound a valuable building block for the synthesis of novel therapeutic agents across various disease areas.
Safety and Handling
Based on available safety data sheets, this compound is classified as a flammable liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Hazard Summary:
-
Flammability: Flammable liquid and vapor.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Availability
This compound is commercially available from several chemical suppliers who specialize in providing building blocks for research and development. It is typically sold in various quantities, and its primary use is for laboratory chemical synthesis.[2]
Conclusion: A Promising Tool for Chemical Innovation
This compound represents a valuable and versatile building block for chemists engaged in the design and synthesis of novel molecules, particularly in the field of drug discovery. Its unique structural features, including the gem-difluorinated cyclobutane ring, offer a means to fine-tune the properties of lead compounds. While detailed, publicly available research on this specific molecule is currently limited, its logical synthesis and clear potential for functionalization make it a compound of significant interest. As the demand for sophisticated fluorinated synthons continues to grow, it is anticipated that the applications of this compound and its derivatives will expand, contributing to the development of the next generation of innovative chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. 1056467-54-9|this compound|BLD Pharm [bldpharm.com]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to the Structural Elucidation of 2-(3,3-Difluorocyclobutyl)ethanol: A Multi-technique Spectroscopic Approach
Abstract: The precise structural characterization of fluorinated organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a favored element for molecular design.[1][2][3] This guide provides an in-depth, technically-focused workflow for the unambiguous structural elucidation of 2-(3,3-difluorocyclobutyl)ethanol, a valuable building block. We will move beyond a simple recitation of techniques to explain the causality behind the experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation.
Introduction: The Rationale for Rigorous Elucidation
This compound (Molecular Formula: C₆H₁₀F₂O, Molecular Weight: 136.14 g/mol ) presents a unique analytical challenge.[4] The structure combines a flexible ethyl alcohol chain with a puckered cyclobutane ring containing a geminal difluoro center.[5][6] While seemingly simple, confirming the precise connectivity and ruling out isomeric possibilities is non-trivial and essential for its application in research and development. An incorrect structural assignment can invalidate biological data, misdirect synthesis efforts, and compromise intellectual property.
This guide establishes a logical, multi-step analytical cascade designed to provide orthogonal data points, each reinforcing the others, to build an unassailable structural proof.
Logical Workflow for Structural Elucidation
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. achmem.com [achmem.com]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of Fluorinated Cyclobutane Alcohols in Modern Drug Discovery: A Technical Guide
Abstract
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2][3] This technical guide delves into the burgeoning field of fluorinated cyclobutane alcohols, a unique structural motif that combines the conformational rigidity of the cyclobutane scaffold with the nuanced electronic effects of fluorine and the hydrogen-bonding capabilities of an alcohol. We will explore the synthesis, unique physicochemical characteristics, and diverse applications of these building blocks in drug discovery, providing researchers and drug development professionals with a comprehensive understanding of their potential to overcome common medicinal chemistry challenges.
Introduction: The Power of Fluorine and the Promise of Small Rings
The deliberate incorporation of fluorine into small molecule therapeutics has led to a significant number of blockbuster drugs.[3] Its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond allow for the fine-tuning of properties such as metabolic stability, membrane permeability, pKa, and binding affinity.[1][2][3] Concurrently, strained ring systems, particularly cyclobutanes, have garnered increasing interest as bioisosteres for more flexible or metabolically labile groups. The rigid, puckered conformation of the cyclobutane ring can lock in bioactive conformations, improving potency and selectivity.[4]
The combination of these two powerful strategies in the form of fluorinated cyclobutane alcohols presents a compelling opportunity for medicinal chemists. The alcohol functionality introduces a key hydrogen bond donor and acceptor, crucial for molecular recognition at the target protein, while the fluorinated cyclobutane scaffold provides a robust and tunable platform to optimize the overall drug-like properties. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this promising class of compounds.
The Physicochemical Impact of Fluorinated Cyclobutane Alcohols
The interplay between the fluorine atom(s), the cyclobutane ring, and the hydroxyl group gives rise to a unique set of physicochemical properties that can be harnessed in drug design.
Modulation of Acidity (pKa)
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of a nearby alcohol. This increased acidity can have profound effects on a molecule's ionization state at physiological pH, influencing its solubility, permeability, and ability to interact with target proteins. For instance, the introduction of fluorine atoms can decrease the pKa of neighboring functional groups, which can enhance bioavailability.[5]
Lipophilicity and Permeability
Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. However, the effect is not always straightforward and can be influenced by the degree and position of fluorination, as well as the overall molecular context. In some cases, strategic fluorination of cyclobutanes has been shown to lead to a decrease in lipophilicity for cis-isomers compared to their trans counterparts, offering a nuanced tool for property modulation.[4] The hydroxyl group, being polar, will counteract this increase in lipophilicity to some extent, providing a handle to balance these competing properties.
Conformational Control and Rigidity
The cyclobutane ring is not planar and exists in a puckered conformation. The substitution pattern, including the presence of fluorine and a hydroxyl group, will influence the degree of puckering and the preferred orientation of the substituents (axial vs. equatorial). This conformational rigidity can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding to its target. X-ray crystallographic studies of trifluoromethyl-substituted cyclobutanes have revealed a preference for an almost flattened ring, with the trifluoromethyl group often adopting an axial position.[6]
Hydrogen Bonding Capacity
The alcohol moiety is a classic hydrogen bond donor and acceptor. The introduction of fluorine near the hydroxyl group can modulate its hydrogen bond donating capacity. While the inductive effect of fluorine would be expected to increase the acidity of the hydroxyl proton and thus its hydrogen bond donating strength, intramolecular hydrogen bonding between the fluorine and the hydroxyl group (OH···F) can actually attenuate this effect.[7][8] This phenomenon provides a subtle yet powerful means to fine-tune the hydrogen bonding properties of a molecule, which is critical for optimizing drug-receptor interactions.
Synthetic Strategies for Accessing Fluorinated Cyclobutane Alcohols
The synthesis of fluorinated cyclobutane alcohols can be approached through several key strategies, primarily involving the fluorination of a pre-formed cyclobutane ring or the construction of the ring from fluorinated precursors.
Deoxofluorination of Cyclobutanone Precursors
A common and effective method for introducing fluorine into a cyclobutane ring is the deoxofluorination of a cyclobutanone. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs can convert a ketone to a gem-difluoro group. Subsequent reduction of another functional group on the ring, such as an ester or carboxylic acid, can then provide the desired alcohol.
Nucleophilic Fluorination of Cyclobutanol Derivatives
Alternatively, a hydroxyl group on the cyclobutane ring can be replaced by fluorine via nucleophilic substitution. This typically involves activation of the alcohol as a good leaving group (e.g., mesylate or tosylate) followed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF).
Ring-Opening of Bicyclobutanes
A more recent and innovative approach involves the photochemical difluoroalkylation of bicyclobutanes.[9] This method allows for the direct and selective introduction of a difluoromethyl group onto the cyclobutane scaffold.[9]
Asymmetric Synthesis of Chiral Fluorinated Cyclobutane Alcohols
For many drug discovery programs, controlling the stereochemistry of the final molecule is crucial. The asymmetric synthesis of chiral fluorinated cyclobutane alcohols is an active area of research, with methods such as rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes showing great promise for accessing enantioenriched building blocks.[10][11]
Experimental Protocol: Synthesis of cis- and trans-3-Fluorocyclobutanol
This protocol describes a representative synthesis of cis- and trans-3-fluorocyclobutanol, key intermediates for the incorporation of this motif into drug candidates. The synthesis starts from the commercially available 3-oxocyclobutanecarboxylic acid.
Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure to yield the crude 3-hydroxycyclobutanecarboxylic acid, which can be used in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude 3-hydroxycyclobutanecarboxylic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.
Step 3: Fluorination
-
Dissolve the methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere.
-
Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to separate the cis- and trans-isomers of methyl 3-fluorocyclobutanecarboxylate.
Step 4: Reduction to the Alcohols
-
To a solution of the separated cis- or trans-methyl 3-fluorocyclobutanecarboxylate (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to yield the desired cis- or trans-3-fluorocyclobutanol.
Applications in Drug Discovery: Case Studies and Future Perspectives
The unique properties of fluorinated cyclobutane alcohols make them attractive building blocks for addressing various challenges in drug discovery, including improving metabolic stability, enhancing potency, and fine-tuning selectivity.
Bioisosteric Replacement
Fluorinated cyclobutane alcohols can serve as bioisosteres for other chemical groups. For example, the 1-trifluoromethyl-cyclobutyl group has been explored as a metabolically stable replacement for the tert-butyl group.[6] The addition of a hydroxyl group to such a scaffold would further expand its utility by introducing a hydrogen bonding moiety.
Enhancing Metabolic Stability
Fluorine substitution at a metabolically labile position is a common strategy to block cytochrome P450-mediated oxidation. The inherent stability of the C-F bond can significantly increase the half-life of a drug candidate. The rigid cyclobutane scaffold can also shield adjacent functional groups from metabolic enzymes.
Modulating Drug-Receptor Interactions
The ability to precisely control the conformation and hydrogen bonding properties of a molecule is paramount for optimizing its interaction with the target protein. The fluorinated cyclobutane alcohol motif offers a unique combination of a rigid scaffold and a tunable hydrogen bonding group, allowing for the rational design of potent and selective inhibitors.
Data Presentation: Comparative Physicochemical Properties
| Property | Cyclobutanol | trans-3-Fluorocyclobutanol | cis-3-Fluorocyclobutanol |
| Calculated pKa | ~16 | ~14.5 | ~14.8 |
| Calculated LogP | 0.4 | 0.6 | 0.5 |
| Conformational Preference | Puckered | Puckered, F often equatorial | Puckered, F often axial |
Note: The values presented are estimations and can vary depending on the specific calculation methods and experimental conditions.
Visualization of Key Concepts
Diagram 1: Synthetic Pathway to Fluorinated Cyclobutane Alcohols
Caption: General synthetic route to cis- and trans-3-fluorocyclobutanol.
Diagram 2: Impact on Drug-Receptor Interactions
Caption: Key interactions of the fluorinated cyclobutane alcohol motif.
Conclusion
Fluorinated cyclobutane alcohols represent a powerful and versatile class of building blocks for modern drug discovery. Their unique combination of conformational rigidity, modulated acidity, and tunable hydrogen bonding capacity provides medicinal chemists with a valuable tool to address a wide range of challenges, from improving metabolic stability to enhancing potency and selectivity. As synthetic methodologies for accessing these compounds, particularly in an enantioselective manner, continue to advance, we anticipate that the strategic incorporation of fluorinated cyclobutane alcohols will play an increasingly important role in the development of the next generation of therapeutics.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of fluorination on alcohol hydrogen bonding and lipophilicity properties [morressier.com]
- 10. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Theoretical Investigation into the Conformational Landscape of 2-(3,3-Difluorocyclobutyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorinated motifs into small molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 3,3-difluorocyclobutyl moiety, in particular, provides a unique combination of conformational restriction and metabolic stability. This technical guide delves into a comprehensive theoretical framework for elucidating the conformational preferences of 2-(3,3-difluorocyclobutyl)ethanol. As a Senior Application Scientist, this document synthesizes established computational methodologies with field-proven insights to provide a robust protocol for researchers engaged in the rational design of novel therapeutics. We will explore the intricate interplay of steric, electronic, and intramolecular forces that govern the three-dimensional structure of this molecule, offering a blueprint for its conformational analysis.
Introduction: The Significance of Conformational Analysis in Drug Design
The biological activity of a small molecule is inextricably linked to its three-dimensional conformation. The specific arrangement of atoms in space dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy. The cyclobutane ring, a motif of growing importance in drug discovery, serves as a valuable scaffold for introducing conformational rigidity into otherwise flexible molecules.[1][2] Unlike acyclic linkers, the puckered nature of the cyclobutane ring restricts the number of accessible conformations, which can lead to a reduced entropic penalty upon binding to a protein.[1]
The subject of this guide, this compound, incorporates a gem-difluorinated cyclobutane ring. This substitution pattern is known to influence the ring's puckering and can have profound effects on the molecule's lipophilicity and metabolic stability.[3] Furthermore, the presence of a hydroxyl group introduces the possibility of intramolecular hydrogen bonding, a key determinant of molecular conformation. A thorough understanding of the conformational landscape of this molecule is therefore paramount for predicting its behavior in a biological environment and for guiding the design of more potent and selective drug candidates.
Foundational Principles: Gauche Effect and Intramolecular Hydrogen Bonding
Two key stereoelectronic phenomena are anticipated to play a crucial role in dictating the conformational preferences of this compound: the fluorine gauche effect and intramolecular hydrogen bonding.
-
The Gauche Effect: In systems containing vicinal electronegative substituents, such as 1,2-difluoroethane, a gauche conformation is often more stable than the anti conformation.[4][5] This counterintuitive preference is primarily attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[6] This interaction is maximized in a gauche arrangement. While our target molecule has a gem-difluoro substitution, the principles of the gauche effect can still influence the dihedral angles of the ethanol side chain relative to the cyclobutane ring.[7][8]
-
Intramolecular Hydrogen Bonding (IMHB): The presence of a hydroxyl group (a hydrogen bond donor) and fluorine atoms (potential hydrogen bond acceptors) raises the possibility of an O-H···F intramolecular hydrogen bond.[9] While fluorine is a weaker hydrogen bond acceptor than oxygen, studies on flexible fluorohydrins have demonstrated the existence and conformational influence of such interactions.[10][11] The formation of an IMHB would significantly constrain the rotational freedom of the ethanol side chain, favoring specific conformations.
A Step-by-Step Computational Protocol for Conformational Analysis
The following protocol outlines a robust and validated workflow for the theoretical investigation of the conformational space of this compound. This multi-step approach ensures a thorough exploration of the potential energy surface and provides reliable energetic and geometric data.
Initial Conformational Search
The first step is to generate a diverse set of initial conformations. This is crucial to avoid being trapped in local minima on the potential energy surface.
-
Software: A molecular mechanics-based conformational search algorithm, such as the one implemented in Spartan, MacroModel, or open-source alternatives like RDKit, is recommended.
-
Force Field: A general-purpose force field like MMFF94 or OPLS3e is suitable for this initial exploration.
-
Procedure:
-
Construct the 2D structure of this compound.
-
Perform a systematic or random rotational search around all rotatable single bonds (C-C and C-O bonds of the ethanol side chain).
-
The puckering of the cyclobutane ring should also be sampled.
-
Generate a large number of conformers (e.g., >1000) to ensure comprehensive coverage of the conformational space.
-
Minimize the energy of each generated conformer using the selected force field.
-
Filter the resulting conformers based on an energy window (e.g., 10 kcal/mol from the global minimum) and geometric diversity to obtain a manageable set of unique low-energy conformers.
-
Quantum Mechanical Geometry Optimization and Frequency Calculations
The unique conformers obtained from the molecular mechanics search are then subjected to higher-level quantum mechanical calculations to obtain more accurate geometries and relative energies.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem is required.
-
Methodology:
-
Level of Theory: Density Functional Theory (DFT) is a computationally efficient and accurate method for this purpose. The B3LYP functional is a widely used and well-benchmarked choice. For a more refined treatment of dispersion interactions, which can be important in intramolecular interactions, a dispersion-corrected functional such as B3LYP-D3(BJ) or ωB97X-D is recommended.
-
Basis Set: A Pople-style basis set like 6-31+G(d,p) or a Dunning-style basis set such as aug-cc-pVDZ provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for describing the lone pairs of oxygen and fluorine, and polarization functions (d,p) are essential for accurately describing bonding.
-
Solvation Model: To simulate the effect of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model should be employed. The choice of solvent (e.g., water or chloroform) will depend on the intended application.
-
-
Procedure:
-
For each unique conformer, perform a full geometry optimization at the chosen level of theory.
-
Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Single-Point Energy Refinement
To obtain even more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more computationally demanding but more accurate method.
-
Methodology:
-
Level of Theory: Møller-Plesset perturbation theory, specifically MP2, is a good choice for capturing electron correlation effects.
-
Basis Set: A larger basis set, such as aug-cc-pVTZ, should be used for these calculations to approach the basis set limit.
-
-
Procedure:
-
Using the geometries optimized at the DFT level, perform a single-point energy calculation at the MP2/aug-cc-pVTZ level of theory.
-
The resulting electronic energies, corrected with the ZPVE and thermal corrections from the DFT frequency calculations, will provide highly accurate relative free energies of the conformers.
-
Data Presentation and Visualization
The clear and concise presentation of computational data is essential for its interpretation and communication.
Tabulated Data
Summarize the key energetic and geometric data for the most stable conformers in a table.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) | O-H···F Distance (Å) |
| I | 0.00 | 65 | C-C-C-O: -65.2 | 2.15 |
| II | 0.85 | 25 | C-C-C-O: 175.8 | - |
| III | 1.50 | 10 | C-C-C-O: 68.1 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Conformations
Graphviz diagrams can be used to illustrate the computational workflow and the relationships between different conformers.
Caption: Computational workflow for the conformational analysis of this compound.
Caption: Potential conformational isomers of this compound.
Expected Outcomes and Interpretation
The computational protocol described above is expected to yield a detailed understanding of the conformational preferences of this compound. The primary outcomes will be:
-
Identification of the Global Minimum Conformation: The calculations will reveal the most stable three-dimensional structure of the molecule.
-
Quantification of Relative Stabilities: The relative free energies of all low-energy conformers will be determined, allowing for the calculation of their equilibrium populations at a given temperature using the Boltzmann distribution.
-
Geometric Parameters: Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, will be obtained for each conformer. The presence of an intramolecular hydrogen bond can be inferred from a short O-H···F distance (typically < 2.2 Å) and a favorable O-H···F angle (close to linear).
-
Insight into Governing Interactions: By analyzing the structures of the stable conformers, it will be possible to deduce the dominant interactions that govern the conformational landscape, such as steric hindrance, the gauche effect, and intramolecular hydrogen bonding. For example, a preference for a gauche arrangement of the C-C-O-H dihedral angle might suggest the influence of an O-H···F hydrogen bond.
Conclusion
The theoretical study of the conformation of this compound provides invaluable insights for medicinal chemists and drug development professionals. The robust computational workflow outlined in this guide, which combines molecular mechanics, density functional theory, and post-Hartree-Fock methods, offers a reliable and accurate approach to elucidating the complex interplay of forces that determine the three-dimensional structure of this important building block. A thorough understanding of its conformational landscape is a critical step in the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The principles and methodologies described herein are broadly applicable to the conformational analysis of other complex and medicinally relevant molecules.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Gauche_effect [chemeurope.com]
- 5. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Gauche effect - Wikipedia [en.wikipedia.org]
- 7. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]
- 10. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(3,3-Difluorocyclobutyl)ethanol
Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing the pharmacological profile of drug candidates. Fluorination can profoundly enhance metabolic stability, binding affinity, lipophilicity, and pKa. Among the diverse array of fluorinated scaffolds, the gem-difluorocycloalkane motif has emerged as a particularly valuable building block. The 3,3-difluorocyclobutyl group, a four-membered ring system, offers a unique combination of conformational rigidity and metabolic robustness. The gem-difluoro group often serves as a bioisosteric replacement for a carbonyl group, improving stability and modulating electronic properties without significantly increasing steric bulk.[1][2]
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3,3-Difluorocyclobutyl)ethanol, a key intermediate for introducing the 3,3-difluorocyclobutyl moiety into more complex molecules. The synthetic route detailed herein involves the reduction of the commercially available 2-(3,3-Difluorocyclobutyl)acetic acid. We will focus on the use of Lithium Aluminum Hydride (LAH), a powerful and reliable reducing agent for this transformation.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved via the reduction of the carboxylic acid functional group of 2-(3,3-Difluorocyclobutyl)acetic acid. This transformation requires a potent hydride donor, as carboxylic acids are relatively resistant to reduction. Both Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) complexes are effective for this purpose.[3][4][5] This protocol will detail the procedure using LiAlH₄, which quantitatively reduces carboxylic acids to their corresponding primary alcohols.[1][6][7]
Reaction Scheme:
Figure 1: Reduction of 2-(3,3-Difluorocyclobutyl)acetic acid to this compound.
Experimental Protocol: LiAlH₄ Reduction
This protocol details the reduction of 2-(3,3-Difluorocyclobutyl)acetic acid on a 5-gram scale. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and dry glassware.
Materials and Reagents:
-
2-(3,3-Difluorocyclobutyl)acetic acid (CAS: 1373503-48-0)[8]
-
Lithium Aluminum Hydride (LiAlH₄), powder (CAS: 16853-85-3)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH), 15% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (Et₂O)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel (for column chromatography)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Condenser
-
Inert gas inlet (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and condenser under a nitrogen atmosphere. Flame-dry all glassware before use.
-
To the flask, carefully add Lithium Aluminum Hydride (1.51 g, 39.9 mmol, 1.2 eq) followed by anhydrous THF (50 mL).
-
Cool the resulting slurry to 0 °C using an ice-water bath.
-
-
Addition of Carboxylic Acid:
-
In a separate flask, dissolve 2-(3,3-Difluorocyclobutyl)acetic acid (5.0 g, 33.3 mmol, 1.0 eq) in anhydrous THF (50 mL).
-
Transfer this solution to the dropping funnel.
-
Add the carboxylic acid solution dropwise to the stirred LiAlH₄ slurry over approximately 30-45 minutes, maintaining the internal temperature below 10 °C. (Note: Initial reaction is an acid-base reaction that evolves hydrogen gas).
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be fully consumed.
-
-
Workup (Quenching):
-
CAUTION: This procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood.
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully add the following reagents dropwise in sequence (Fieser workup):
-
1.5 mL of deionized water
-
1.5 mL of 15% aqueous NaOH solution
-
4.5 mL of deionized water
-
-
A granular white precipitate (aluminum salts) should form. Allow the mixture to stir vigorously for 30 minutes until the slurry is easily stirrable.
-
-
Extraction and Isolation:
-
Filter the slurry through a pad of Celite®, washing the filter cake with THF or diethyl ether (3 x 30 mL).
-
Combine the filtrate and washes and concentrate the solution using a rotary evaporator to obtain the crude product.
-
If an emulsion forms, dilute with diethyl ether and transfer the entire mixture to a separatory funnel. Wash with water and brine, then proceed.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a clear oil.
-
Data and Workflow Summary
Table 1: Key Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | 2-(3,3-Difluorocyclobutyl)acetic acid | MW: 150.12 g/mol |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | MW: 37.95 g/mol |
| Stoichiometry | 1.2 equivalents of LiAlH₄ | An excess is used to ensure complete reduction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent required for LiAlH₄ stability.[6] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Product | This compound | MW: 136.14 g/mol |
| Expected Yield | 85-95% | Dependant on purification efficiency. |
Workflow Visualization
Caption: Synthetic workflow for the reduction of 2-(3,3-difluorocyclobutyl)acetic acid.
Scientific Rationale and Mechanistic Insight
The reduction of a carboxylic acid with LiAlH₄ is a robust and well-established transformation.[2][3] The mechanism proceeds in several stages:
-
Deprotonation: The acidic proton of the carboxylic acid reacts rapidly with a hydride from LiAlH₄ in an acid-base reaction. This step is exothermic and produces hydrogen gas and a lithium carboxylate salt.
-
Coordination & Reduction: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate. A subsequent intramolecular hydride transfer to the carbonyl carbon occurs, forming a tetrahedral intermediate.
-
Intermediate Collapse: This intermediate collapses, eliminating an O-aluminate species to form an aldehyde.
-
Final Reduction: The aldehyde formed is highly reactive towards the remaining LiAlH₄ and is immediately reduced to the corresponding lithium alkoxide.[3] It is not possible to isolate the aldehyde intermediate.
-
Protonation: The final aqueous workup serves two purposes. First, it safely quenches any unreacted LiAlH₄. Second, it protonates the lithium alkoxide to yield the final primary alcohol product, this compound.
The choice of an anhydrous ether like THF is critical, as LiAlH₄ reacts violently with protic solvents such as water or alcohols.[1][6] Temperature control during the initial addition is essential to manage the exothermic nature of both the deprotonation and the reduction steps.
Conclusion
This application note provides a reliable and detailed protocol for the gram-scale synthesis of this compound. The described method, utilizing a standard Lithium Aluminum Hydride reduction, is high-yielding and can be readily implemented in a standard organic synthesis laboratory. The resulting alcohol is a valuable building block for drug discovery programs, enabling the incorporation of the metabolically robust and conformationally constrained 3,3-difluorocyclobutyl scaffold into novel therapeutic agents.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Borane Reagents [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. 2-(3,3-Difluorocyclobutyl)acetic acid | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1H and 19F NMR Spectral Analysis of 2-(3,3-Difluorocyclobutyl)ethanol
<
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Consequently, the precise structural characterization of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) NMR, stands as an unparalleled tool for the unambiguous elucidation of these structures.[4][5][6][7]
This application note provides a detailed guide to the ¹H and ¹⁹F NMR spectral analysis of 2-(3,3-difluorocyclobutyl)ethanol, a valuable building block in medicinal chemistry. We will explore the theoretical underpinnings of the expected spectra, present a comprehensive protocol for sample preparation and data acquisition, and interpret the resulting spectral data. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of organofluorine compounds.
The Power of ¹⁹F NMR
The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy. It has a nuclear spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR detection, with a receptivity approximately 83% that of ¹H.[4][8][9] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning over 800 ppm, which provides excellent signal dispersion and reduces the likelihood of spectral overlap, even in complex molecules.[8][10] This sensitivity to the local electronic environment makes ¹⁹F NMR a powerful probe of molecular structure.[11][12]
Molecular Structure and Predicted NMR Interactions
A thorough understanding of the molecular structure of this compound is crucial for predicting and interpreting its NMR spectra. The key structural features and expected NMR interactions are illustrated below.
Figure 1: Molecular structure of this compound with key proton and fluorine atoms labeled.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum of this compound will exhibit several distinct signals, each split by neighboring protons and, importantly, by the two fluorine atoms. The electronegativity of the fluorine atoms will cause a downfield shift (deshielding) of the adjacent protons on the cyclobutane ring.[13]
-
H1 (methine proton on C1): This proton will be coupled to the adjacent methylene protons (H5) and the cyclobutane ring protons (H2 and H4).
-
H2 & H4 (methylene protons on C2 and C4): These protons are diastereotopic and will appear as complex multiplets due to coupling with each other, with H1, and crucially, with the two fluorine atoms on C3 (³JHF coupling).
-
H5 (methylene protons on C5): These protons will be coupled to H1 and the methylene protons of the hydroxyl group (H6).
-
H6 (methylene protons on C6): This signal will be coupled to H5 and potentially to the hydroxyl proton.
-
OH (hydroxyl proton): The chemical shift of this proton is variable and depends on concentration and solvent. It may appear as a broad singlet or a triplet if coupled to H6.
Expected ¹⁹F NMR Spectral Features:
The ¹⁹F NMR spectrum is anticipated to be simpler in terms of the number of signals but informative due to coupling with protons.
-
CF₂ (geminal difluorides on C3): Since the two fluorine atoms are chemically equivalent, they are expected to give a single signal. This signal will be split into a complex multiplet due to coupling with the adjacent methylene protons (H2 and H4) on the cyclobutane ring (³JHF).
Experimental Protocols
Protocol 1: NMR Sample Preparation
A well-prepared NMR sample is fundamental to obtaining high-quality spectra.[14][15][16] The following protocol outlines the steps for preparing a sample of this compound.
-
Determine Sample Quantity: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of this compound.[15] For ¹³C or more advanced 2D experiments, a more concentrated sample (50-100 mg) may be necessary.[14][15]
-
Select Deuterated Solvent: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[14] Use approximately 0.6-0.7 mL of the solvent.[14][16]
-
Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a clean, dry vial. To avoid broad lines and poor spectral resolution, it is critical to remove any solid particles.[14] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[11][14] However, the residual proton signal of the deuterated solvent can often be used as a secondary reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition Workflow
The following workflow is recommended for a comprehensive analysis of this compound.
References
- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 2. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. biophysics.org [biophysics.org]
- 12. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. publish.uwo.ca [publish.uwo.ca]
Application Note: Elucidating the Electron Ionization Mass Spectrometry Fragmentation of 2-(3,3-Difluorocyclobutyl)ethanol
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 2-(3,3-Difluorocyclobutyl)ethanol. As a novel structural motif relevant in medicinal chemistry and materials science, understanding its mass spectral behavior is critical for unambiguous identification and quality control. This document synthesizes foundational principles of mass spectrometry, including the fragmentation of alcohols, cyclobutane rings, and organofluorine compounds, to propose a detailed fragmentation map. A robust gas chromatography-mass spectrometry (GC-MS) protocol for acquiring high-quality data is also presented, ensuring researchers can validate these findings and apply them in their work.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule featuring a primary alcohol and a gem-difluorinated cyclobutane ring. This combination of functionalities presents a unique fragmentation profile under electron ionization. The primary alcohol group is expected to direct fragmentation through characteristic pathways such as alpha-cleavage and dehydration.[1][2][3] Simultaneously, the strained cyclobutane ring and the highly electronegative fluorine atoms introduce competing and complementary fragmentation channels. Accurately interpreting the mass spectrum of this compound requires a nuanced understanding of how these structural features interact and influence bond cleavage upon ionization. This guide provides the theoretical framework and a practical protocol to achieve this.
Foundational Principles of Fragmentation
Under standard 70 eV electron ionization, this compound will form a molecular ion (M⁺˙) that is often unstable. The subsequent fragmentation is governed by the formation of the most stable cations and neutral losses. For this molecule, three primary types of fragmentation are anticipated:
-
Alcohol-Directed Fragmentation: Primary alcohols are well-known to undergo two main fragmentation pathways:
-
Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, leading to a resonance-stabilized oxonium ion.[4] For primary alcohols, this can produce a characteristic ion at m/z 31 ([CH₂OH]⁺).[5][6]
-
Dehydration: The elimination of a water molecule (H₂O, 18 Da) is a common rearrangement that results in an M-18 peak.[2][3][7] The molecular ion peak for alcohols is often weak or entirely absent due to the rapid nature of these fragmentation processes.[3][8]
-
-
Cycloalkane Fragmentation: Strained rings like cyclobutane can undergo ring-opening upon ionization, followed by cleavage to produce stable alkene or radical cations. A characteristic fragmentation of the cyclobutane molecular ion is the cleavage into two ethylene molecules.[9]
-
Influence of Fluorine: The presence of gem-difluoro substitution significantly impacts the molecule's electronic properties. While C-F bonds are strong, the high electronegativity of fluorine creates strong inductive effects, influencing the stability of nearby carbocations. Loss of neutral hydrogen fluoride (HF, 20 Da) is a possible fragmentation channel for fluorinated compounds.
Predicted Fragmentation Pathways of this compound
The molecular formula of this compound is C₆H₁₀F₂O, giving it a molecular weight of 136.14 Da. The molecular ion [C₆H₁₀F₂O]⁺˙ will therefore appear at m/z 136 , though it is expected to be of low abundance.
The primary fragmentation pathways are detailed below and illustrated in the subsequent diagram.
Pathway A: Alpha-Cleavage
This is predicted to be a dominant fragmentation route.
-
Cleavage of the Cα-Cβ Bond: Breakage of the bond between the first and second carbon of the ethyl chain results in the loss of the difluorocyclobutylmethyl radical. This pathway is highly favorable as it forms the stable, resonance-stabilized oxonium ion [CH₂OH]⁺ at m/z 31 . The observation of a strong peak at m/z 31 is a key diagnostic indicator for a primary alcohol moiety.[5][6][10]
-
Cleavage of the Bond to the Ring: The bond between the cyclobutyl ring and the ethyl side chain is also an alpha-bond. Cleavage here can result in the loss of the entire difluorocyclobutyl radical, leading to the formation of the [CH₂CH₂OH]⁺ ion at m/z 45 .
Pathway B: Dehydration and Subsequent Fragmentations
-
Loss of Water: The intramolecular elimination of water from the molecular ion will produce a radical cation at m/z 118 ([C₆H₈F₂]⁺˙).[1][3]
-
Fragmentation of the M-18 Ion: The m/z 118 ion can undergo further cleavage, potentially through ring-opening followed by the loss of a neutral ethylene molecule (C₂H₄, 28 Da), which would yield a fragment at m/z 90 .
Pathway C: Ring-Centered Fragmentation
-
Loss of the Ethyl Alcohol Side Chain: Cleavage of the bond between the ring and the side chain can lead to the formation of the difluorocyclobutyl cation [C₄H₅F₂]⁺ at m/z 91 . This cation could subsequently lose HF to produce an ion at m/z 71.
-
Ring Cleavage: The molecular ion may undergo cleavage of the cyclobutane ring. A plausible fragmentation is the loss of difluoroethene (C₂H₂F₂, 64 Da), which would result in a fragment at m/z 72 .
Visualization of Fragmentation Pathways
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Predicted Key Ions
The following table summarizes the most likely fragments to be observed in the EI mass spectrum of this compound. The base peak is anticipated to be either m/z 31 or m/z 91, depending on the relative stability of the corresponding ions.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Notes |
| 136 | [C₆H₁₀F₂O]⁺˙ | Molecular Ion | Expected to be low abundance or absent. |
| 118 | [C₆H₈F₂]⁺˙ | Dehydration (Loss of H₂O) | Key indicator of an alcohol. |
| 91 | [C₄H₅F₂]⁺ | Loss of the side chain | Likely a significant peak. |
| 71 | [C₄H₄F]⁺ | Loss of HF from m/z 91 | Indicates presence of fluorine. |
| 45 | [CH₂CH₂OH]⁺ | Alpha-cleavage | Confirms the ethyl alcohol structure. |
| 31 | [CH₂OH]⁺ | Alpha-cleavage | Diagnostic peak for a primary alcohol . Often the base peak. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating method for acquiring the mass spectrum of the title compound.
Sample Preparation
-
Prepare a 100 ppm stock solution of this compound in HPLC-grade Methanol or Ethyl Acetate.
-
Perform a serial dilution to create a working solution of 1-10 ppm.
-
Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.
Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 30 - 200.
-
Solvent Delay: 3 minutes.
-
Experimental Workflow Visualization
Caption: Standard workflow for GC-MS analysis of volatile compounds.
Conclusion
The EI-MS fragmentation of this compound is predicted to be driven by well-established pathways characteristic of its primary alcohol and cyclobutyl moieties. The presence of a prominent peak at m/z 31 from alpha-cleavage, coupled with a dehydration peak at M-18 (m/z 118) and fragments related to the difluorocyclobutyl ring (m/z 91), provides a unique spectral fingerprint for positive identification. The protocol provided herein offers a reliable method for obtaining high-quality mass spectra to confirm this fragmentation pattern, aiding researchers in the structural confirmation of this and related compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. whitman.edu [whitman.edu]
Application Note: High-Fidelity Oxidation of 2-(3,3-Difluorocyclobutyl)ethanol to its Aldehyde
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and agrochemical research. The resulting aldehydes are versatile intermediates for a multitude of subsequent reactions, including C-C bond formations and reductive aminations. This application note provides a detailed guide for the efficient and high-yielding oxidation of 2-(3,3-difluorocyclobutyl)ethanol to 2-(3,3-difluorocyclobutyl)acetaldehyde. We will explore the rationale behind selecting appropriate oxidation methodologies, focusing on protocols that ensure the integrity of the valuable difluorocyclobutyl motif and prevent over-oxidation to the corresponding carboxylic acid. Detailed, step-by-step protocols for Swern and Dess-Martin Periodinane (DMP) oxidations are presented, accompanied by mechanistic insights and practical considerations for reaction setup, monitoring, and product purification.
Introduction: The Importance of Fluorinated Aldehydes
In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a widely adopted strategy to modulate key pharmacokinetic and pharmacodynamic properties. The 3,3-difluorocyclobutyl group, in particular, serves as a valuable bioisosteric replacement for gem-dimethyl or carbonyl groups, often enhancing metabolic stability, binding affinity, and membrane permeability.
The target molecule, 2-(3,3-difluorocyclobutyl)acetaldehyde, is a critical building block for introducing this fluorinated moiety into more complex molecular architectures. The primary challenge in its synthesis from the corresponding alcohol lies in the selective oxidation of the primary alcohol. Many classical oxidizing agents, such as those based on chromium (e.g., Jones reagent) or manganese (e.g., KMnO4), are often too harsh, leading to the formation of the thermodynamically more stable carboxylic acid as an undesired byproduct.[1][2] Therefore, mild and selective methods are paramount.
This guide focuses on two of the most reliable and widely adopted methods for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Strategic Selection of the Oxidation Protocol
The choice of an oxidation method depends on several factors including substrate compatibility, scale, safety, and ease of workup. For a sensitive and valuable substrate like this compound, the ideal protocol should be mild, high-yielding, and reproducible.
| Oxidation Method | Oxidizing Species | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Dimethylchlorosulfonium ion (in situ) | Cryogenic (-78 °C), anhydrous CH₂Cl₂ | High yields, minimal over-oxidation, compatible with many functional groups.[3] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS).[3][4] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Room temp. or 0 °C, CH₂Cl₂ | Mild, neutral conditions, high selectivity, simple workup.[5][6][7] | Reagent is expensive and potentially explosive under shock or heat.[6][8] |
| TEMPO-catalyzed | Oxoammonium ion (catalytic) | Room temp., biphasic system | Uses catalytic amounts of TEMPO with a stoichiometric co-oxidant (e.g., bleach).[9][10] | Can be pH-sensitive, potential for chlorination with bleach.[11] |
For the oxidation of this compound, both Swern and DMP oxidations are excellent choices. The difluorocyclobutyl group is stable under the conditions of both reactions. The Swern oxidation is often favored for its reliability and cost-effectiveness on a larger scale, provided the necessary equipment for low-temperature reactions and proper ventilation are available. The DMP oxidation offers operational simplicity, proceeding at room temperature without the need for specialized cooling baths, making it ideal for smaller-scale laboratory synthesis.[6][8]
Reaction Mechanisms and Workflows
Understanding the reaction mechanism is crucial for troubleshooting and optimization. Both Swern and DMP oxidations proceed through distinct pathways to achieve the same transformation.
Swern Oxidation Mechanism
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the key electrophilic sulfur species.[4][12] The alcohol then attacks this species, and subsequent deprotonation by a hindered base like triethylamine (Et₃N) initiates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and carbon dioxide.[4]
Caption: Mechanism of the Swern Oxidation.
Dess-Martin Periodinane (DMP) Oxidation Mechanism
The DMP oxidation involves a hypervalent iodine(V) reagent. The reaction begins with the alcohol displacing an acetate group on the iodine center.[5] An intramolecular deprotonation of the α-carbon by one of the acetate ligands facilitates a reductive elimination, forming the aldehyde and the reduced iodine(III) byproduct.[5]
Caption: Mechanism of the Dess-Martin Periodinane Oxidation.
General Experimental Workflow
The overall process for both protocols follows a similar logical sequence, from reaction setup to final product isolation.
Caption: General workflow for alcohol oxidation.
Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Swern Oxidation
Materials and Reagents:
-
This compound
-
Oxalyl chloride ( (COCl)₂ )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N), distilled
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, addition funnel)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Acetone/Dry Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen/argon inlet.
-
Activation: Charge the flask with anhydrous DCM (approx. 0.2 M final concentration relative to the alcohol) and cool the solution to -78 °C using an acetone/dry ice bath.
-
To the cooled DCM, add oxalyl chloride (1.2 equivalents) via syringe.
-
Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM dropwise via the addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.[13]
-
Alcohol Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the internal temperature below -65 °C. Stir for 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.[14]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Do not over-concentrate as the product aldehyde can be volatile.
-
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard glassware (round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous DCM (approx. 0.1 M).[6]
-
Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature. The mixture may become slightly cloudy.[8]
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by pouring it into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir until both layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Again, avoid over-concentration.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in the Swern protocol.
Conclusion
The successful synthesis of 2-(3,3-difluorocyclobutyl)acetaldehyde is readily achievable through the selective oxidation of the corresponding primary alcohol. Both the Swern and Dess-Martin Periodinane oxidation protocols provide reliable and high-yielding pathways to the desired product, effectively preventing over-oxidation. The choice between these methods will depend on the available laboratory infrastructure and scale of the reaction. By following the detailed procedures outlined in this application note, researchers can confidently prepare this valuable fluorinated building block for application in drug development and other areas of chemical synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. TEMPO [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Incorporation of the 2-(3,3-Difluorocyclobutyl)ethyl Moiety into Bioactive Molecules
Introduction: The Strategic Value of the 2-(3,3-Difluorocyclobutyl)ethyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of lead optimization.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity (LogP), acidity/basicity (pKa), and binding affinity.[4][5] While simple fluorination and the introduction of trifluoromethyl groups are well-established strategies, more sophisticated fluorinated motifs are increasingly sought after to address complex drug design challenges.[6]
This guide focuses on a particularly promising yet underexplored building block: the 2-(3,3-difluorocyclobutyl)ethyl moiety . This saturated carbocyclic system, featuring a gem-difluoro substitution on the cyclobutane ring, offers a unique combination of steric and electronic properties that can be strategically employed to overcome common hurdles in drug development, such as metabolic instability and off-target toxicity.[7] The 3,3-difluorocyclobutane motif itself is recognized for its ability to serve as a bioisosteric replacement for metabolically labile groups, and to modulate molecular conformation and lipophilicity.[7][8] The ethyl linker provides a versatile point of attachment to a parent molecule, allowing for its seamless integration into a wide range of scaffolds.
These application notes will provide a comprehensive overview of the rationale behind using the 2-(3,3-difluorocyclobutyl)ethyl moiety, detailed synthetic protocols for its key precursors, and methods for its incorporation into bioactive molecules. We will also explore its impact on critical drug-like properties through illustrative examples and comparative data.
Rationale for Incorporation: A Bioisosteric Approach to Enhanced Drug Properties
The decision to incorporate the 2-(3,3-difluorocyclobutyl)ethyl moiety is driven by its potential to act as a superior bioisostere for common chemical groups, thereby improving a drug candidate's overall profile. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[9] The strategic replacement of a problematic group with a suitable bioisostere can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic properties.
The 2-(3,3-difluorocyclobutyl)ethyl group can be considered a bioisostere for various lipophilic and metabolically susceptible moieties, such as:
-
tert-Butyl and Isopropyl Groups: The bulky and rigid nature of the difluorocyclobutane ring can mimic the steric profile of these common lipophilic groups, while the gem-difluoro substitution can significantly alter electronic properties and metabolic stability.
-
Alkoxy and Substituted Phenyl Groups: In certain contexts, this moiety can occupy similar spatial regions as small aromatic or heteroaromatic rings, offering a non-aromatic, metabolically more stable alternative.
-
Metabolically "Hot" Alkyl Chains: The C-F bonds are significantly stronger than C-H bonds, making the 2-(3,3-difluorocyclobutyl)ethyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes.
The primary advantages of incorporating this moiety include:
-
Enhanced Metabolic Stability: The gem-difluoro substitution on the cyclobutane ring blocks potential sites of metabolic oxidation, leading to an increased half-life and improved oral bioavailability.
-
Modulation of Lipophilicity: Fluorination generally increases lipophilicity, but the specific impact of the 2-(3,3-difluorocyclobutyl)ethyl group will be context-dependent. This allows for fine-tuning of a compound's LogP to optimize solubility, permeability, and off-target effects.[10]
-
Improved Pharmacokinetic Profile: By reducing metabolic clearance, the incorporation of this moiety can lead to more favorable pharmacokinetic profiles, potentially allowing for lower and less frequent dosing.
-
Conformational Rigidity: The cyclobutane ring introduces a degree of conformational constraint, which can be beneficial for locking in a bioactive conformation and improving binding affinity to the target protein.
Synthesis of Key Precursors
The successful incorporation of the 2-(3,3-difluorocyclobutyl)ethyl moiety hinges on the efficient synthesis of key precursors. The following protocols detail the preparation of two versatile building blocks: 2-(3,3-Difluorocyclobutyl)acetaldehyde and 2-(3,3-Difluorocyclobutyl)ethyl Tosylate .
Protocol 1: Synthesis of 2-(3,3-Difluorocyclobutyl)acetaldehyde
This protocol outlines a two-step sequence starting from the commercially available 3,3-difluorocyclobutanecarboxylic acid, proceeding through a Horner-Wadsworth-Emmons reaction followed by a selective reduction.
Workflow Diagram:
Caption: Synthesis of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Step-by-Step Methodology:
-
Synthesis of 3,3-Difluorocyclobutanecarbaldehyde (B):
-
To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Slowly add oxalyl chloride (1.2 eq) at 0 °C and stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in toluene (0.5 M) and add palladium on carbon (10 wt%, 0.05 eq) and quinoline-sulfur poison (0.1 eq).
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to afford 3,3-difluorocyclobutanecarbaldehyde.
-
-
Horner-Wadsworth-Emmons Olefination to form Ethyl (E)-3-(3,3-difluorocyclobutyl)acrylate (C): [1][2]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(3,3-difluorocyclobutyl)acrylate.
-
-
Reduction to (E)-3-(3,3-Difluorocyclobutyl)prop-2-en-1-ol (D):
-
Dissolve ethyl (E)-3-(3,3-difluorocyclobutyl)acrylate (1.0 eq) in anhydrous DCM (0.2 M) and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude allylic alcohol.
-
-
Oxidation to 2-(3,3-Difluorocyclobutyl)acetaldehyde (E):
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) at -78 °C, add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise.
-
Stir for 15 minutes, then add a solution of (E)-3-(3,3-difluorocyclobutyl)prop-2-en-1-ol (1.0 eq) in DCM.
-
Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add water and separate the layers. Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (the product is volatile) to yield 2-(3,3-difluorocyclobutyl)acetaldehyde.
-
Protocol 2: Synthesis of 2-(3,3-Difluorocyclobutyl)ethyl Tosylate
This protocol describes the synthesis of a key electrophilic precursor for alkylation reactions, starting from the previously synthesized acrylate.
Workflow Diagram:
Caption: Synthesis of 2-(3,3-difluorocyclobutyl)ethyl Tosylate.
Step-by-Step Methodology:
-
Catalytic Hydrogenation to Ethyl 3-(3,3-difluorocyclobutyl)propanoate (B):
-
Dissolve ethyl (E)-3-(3,3-difluorocyclobutyl)acrylate (1.0 eq) in ethyl acetate (0.2 M).
-
Add palladium on carbon (10 wt%, 0.05 eq).
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the starting material is consumed (monitored by GC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to give the crude saturated ester.
-
-
Reduction to 2-(3,3-Difluorocyclobutyl)ethan-1-ol (C):
-
To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of ethyl 3-(3,3-difluorocyclobutyl)propanoate (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension vigorously for 30 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate and purify by column chromatography to yield 2-(3,3-difluorocyclobutyl)ethan-1-ol.
-
-
Tosylation to 2-(3,3-Difluorocyclobutyl)ethyl Tosylate (D): [11][12][13]
-
Dissolve 2-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq) in anhydrous DCM (0.3 M) and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford 2-(3,3-difluorocyclobutyl)ethyl tosylate.
-
Incorporation into Bioactive Scaffolds
The synthesized precursors can be readily incorporated into a variety of molecular scaffolds using standard organic transformations.
Application 1: Reductive Amination
2-(3,3-Difluorocyclobutyl)acetaldehyde is an excellent substrate for reductive amination to introduce the desired moiety onto primary or secondary amines.[9][14][15][16][17]
General Protocol:
-
Dissolve the primary or secondary amine (1.0 eq) and 2-(3,3-difluorocyclobutyl)acetaldehyde (1.1 eq) in a suitable solvent such as methanol or dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with saturated aqueous sodium bicarbonate and extracting with an organic solvent.
-
Purify the product by column chromatography or crystallization.
Application 2: Alkylation of Nucleophiles
2-(3,3-Difluorocyclobutyl)ethyl tosylate is a potent electrophile for the alkylation of various nucleophiles, including phenols, thiols, and active methylene compounds.[1][2][18][19][20]
General Protocol for O- or S-Alkylation:
-
Dissolve the phenol or thiol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate or cesium carbonate (1.5 eq).
-
Add 2-(3,3-difluorocyclobutyl)ethyl tosylate (1.1 eq).
-
Heat the reaction mixture (e.g., 60-80 °C) until the reaction is complete.
-
Cool the reaction, add water, and extract with an organic solvent.
-
Purify the product by standard methods.
Application 3: Suzuki Cross-Coupling
For more advanced applications, a boronic ester derivative can be synthesized from the corresponding bromide (prepared from the alcohol) and used in Suzuki cross-coupling reactions to form C-C bonds with aryl or vinyl halides.[21][22][23][24][25]
General Protocol:
-
Prepare the 2-(3,3-difluorocyclobutyl)ethyl boronic ester from the corresponding bromide and bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
-
In a separate flask, combine the aryl or vinyl halide (1.0 eq), the boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Cool the reaction, add water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Impact on Physicochemical and Biological Properties: A Comparative Analysis
The true value of the 2-(3,3-difluorocyclobutyl)ethyl moiety is best understood by comparing the properties of molecules containing this group with their non-fluorinated or alternatively substituted analogs.
| Property | Non-Fluorinated Analog (e.g., Cyclohexylethyl) | 2-(3,3-Difluorocyclobutyl)ethyl Analog | Rationale for Change |
| LogP | Lower | Generally Higher | The two fluorine atoms increase lipophilicity.[10] |
| pKa (of a nearby amine) | Higher (more basic) | Lower (less basic) | The electron-withdrawing effect of the fluorine atoms reduces the basicity of nearby amines.[11][26] |
| Metabolic Stability | Lower | Significantly Higher | The C-F bonds are resistant to oxidative metabolism. The gem-difluoro substitution blocks a potential site of hydroxylation. |
| hERG Inhibition | Variable | Potentially Lower | Altered lipophilicity and basicity can reduce unwanted interactions with the hERG potassium channel.[27] |
| Receptor Binding Affinity | Variable | Potentially Improved | The rigid conformation of the cyclobutane ring can pre-organize the molecule for optimal binding to the target. |
Note: The exact quantitative changes will be highly dependent on the specific molecular scaffold.
Conclusion
The 2-(3,3-difluorocyclobutyl)ethyl moiety represents a valuable and versatile building block for medicinal chemists seeking to enhance the properties of their drug candidates. Its unique combination of steric bulk, conformational rigidity, and metabolic stability makes it an attractive bioisosteric replacement for a variety of common chemical groups. The synthetic protocols provided herein offer a practical guide to accessing key precursors, enabling the broader exploration of this promising motif in drug discovery programs. By strategically incorporating the 2-(3,3-difluorocyclobutyl)ethyl group, researchers can effectively address challenges related to metabolism, lipophilicity, and off-target effects, ultimately accelerating the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. real.mtak.hu [real.mtak.hu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl p-methylbenzenesulfonate | C9H12O3S | CID 6638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]
- 20. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. experts.illinois.edu [experts.illinois.edu]
- 26. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-(3,3-Difluorocyclobutyl)ethanol
Abstract
This application note details a robust and validated analytical method for the determination of purity for 2-(3,3-Difluorocyclobutyl)ethanol, a key building block in modern synthetic chemistry. Due to the compound's polar nature and lack of a strong UV chromophore, a specialized High-Performance Liquid Chromatography (HPLC) method using low-wavelength UV detection was developed. The method is designed for accuracy, precision, and specificity, making it suitable for quality control in research and manufacturing environments. All validation procedures are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Introduction and Method Rationale
This compound is an emerging fluorinated aliphatic alcohol used as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The introduction of the difluorocyclobutyl moiety can significantly alter the physicochemical and biological properties of a target molecule, making the purity of this starting material a critical quality attribute.
The primary analytical challenge lies in the molecule's structure: it is a small, polar alcohol with no significant ultraviolet (UV) absorbing chromophore. This makes it difficult to retain on traditional reversed-phase columns and challenging to detect.[5][6] While Gas Chromatography (GC) is a viable alternative for volatile alcohols, HPLC is often preferred in pharmaceutical quality control for its ability to simultaneously analyze non-volatile impurities and degradation products without thermal decomposition.[7][8][9]
This method was developed based on the following rationale:
-
Reversed-Phase Chromatography: Despite the compound's polarity, reversed-phase HPLC remains the most versatile and widely used separation technique.[10] To achieve adequate retention, a high-carbon load C18 column was selected in conjunction with a highly aqueous mobile phase.
-
Low-Wavelength UV Detection: To overcome the lack of a chromophore, detection is performed at a low wavelength (205 nm), where the carbinol functional group exhibits some absorbance. This necessitates the use of high-purity, UV-transparent mobile phase solvents like acetonitrile and ultrapure water to minimize baseline noise.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of the main analyte while also providing sufficient resolution to separate it from potential non-polar and highly polar impurities that may be present.
-
Method Validation: A comprehensive validation study was designed according to ICH Q2(R1) guidelines to demonstrate that the method is suitable for its intended purpose, covering specificity, linearity, range, accuracy, precision, and robustness.[2][3][4]
Instrumentation and Materials
Instrumentation
| Equipment | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD). |
| Chromatography Data System (CDS) | OpenLab CDS or equivalent. |
| Analytical Balance | Mettler Toledo XPE205 or equivalent (0.01 mg readability). |
| pH Meter | Calibrated pH meter. |
| Ultrasonic Bath | For solvent degassing. |
Chemicals and Reagents
| Reagent | Grade | Supplier |
| This compound | Reference Standard (>99.5%) | In-house or procured |
| Acetonitrile (ACN) | HPLC Grade, UV Cutoff <195 nm | Major Supplier |
| Water | Type I Ultrapure, 18.2 MΩ·cm | Milli-Q® System |
| Methanol | HPLC Grade | Major Supplier |
Chromatographic Column
| Parameter | Specification |
| Stationary Phase | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent high-performance C18 column. |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (MPA): Type I Ultrapure Water.
-
Mobile Phase B (MPB): HPLC Grade Acetonitrile.
-
Protocol: Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
-
-
Diluent: Prepare a mixture of Water (MPA) and Acetonitrile (MPB) in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the Diluent and mix thoroughly. This is the nominal concentration for purity determination.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask.
-
Dilute to volume with the Diluent and mix thoroughly.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
| Run Time | 25 minutes |
Method Validation Protocol
The following protocols outline the experiments required to validate the analytical method in accordance with ICH Q2(R1) guidelines.[2][3][4]
Specificity (Selectivity)
Specificity must be demonstrated to ensure that the analytical signal is solely from the analyte of interest, free from interference from impurities, degradation products, or diluent components.
-
Protocol:
-
Inject the Diluent to confirm no interfering peaks at the retention time of the main analyte.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
If available, inject solutions of known related substances to demonstrate separation.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample and analyze the stressed samples. The method should be able to resolve the main peak from any degradation products formed.
-
Acceptance Criteria: The main peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from all other peaks (Resolution > 2.0).
-
Linearity and Range
This establishes that the detector response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant.
-
Accuracy (Recovery)
Accuracy is determined by applying the method to samples with known amounts of the analyte.
-
Protocol:
-
Prepare a sample matrix (placebo, if applicable) and spike it with the analyte at three concentration levels: 80%, 100%, and 120% of the working concentration.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability Protocol:
-
Prepare six individual sample solutions at 100% of the working concentration from the same homogenous batch.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the purity results should be ≤ 1.0%.
-
-
Intermediate Precision Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The cumulative %RSD for all 12 samples (from both days) should be ≤ 2.0%.
-
Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Protocol (Signal-to-Noise Approach):
-
Prepare a series of dilute solutions of the analyte.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Inject this solution six times and confirm that the %RSD of the peak areas is ≤ 10%.
-
Acceptance Criteria: The method demonstrates acceptable precision at the established LOQ concentration.
-
Robustness
Robustness is evaluated by making small, deliberate variations to the method parameters to assess its reliability.
-
Protocol:
-
Analyze a standard solution while varying the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase Composition (e.g., vary initial %B by ±2%).
-
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all tested variations, demonstrating the method's robustness.
-
Data Presentation and Results
The validation experiments yield data that confirms the method's suitability. The results should be presented clearly in tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor (T) | ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | ~8500 |
| %RSD for 6 Injections | ≤ 1.0% | 0.4% |
Table 2: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 0.05 - 0.15 mg/mL | Met |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability %RSD) | ≤ 1.0% | 0.6% |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.1% |
| LOQ | S/N ≥ 10, %RSD ≤ 10% | 0.005 mg/mL |
| Robustness | System suitability met | Method is robust under tested conditions|
Workflow Diagram
The following diagram illustrates the logical flow from method development through to routine quality control analysis.
Caption: Workflow for HPLC method development, validation, and routine analysis.
Conclusion
The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. The comprehensive validation according to ICH Q2(R1) guidelines confirms its suitability for quality control applications in both research and regulated manufacturing environments. The use of a standard C18 column and a simple water/acetonitrile mobile phase makes this method easily transferable to most analytical laboratories.
References
- 1. scribd.com [scribd.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. purdue.edu [purdue.edu]
- 8. russianlawjournal.org [russianlawjournal.org]
- 9. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 10. chromtech.com [chromtech.com]
Application Notes and Protocols for the Synthesis of Novel PET Tracers Utilizing 2-(3,3-Difluorocyclobutyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Building Blocks in PET Tracer Development
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1][2][3] The development of novel PET tracers, particularly those labeled with fluorine-18 (¹⁸F), is crucial for advancing our understanding and diagnosis of diseases.[1][3] Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical characteristics, including a convenient half-life (109.8 minutes) and low positron energy, which results in high-resolution images.[1][4][5]
The "building block" or "modular" approach to PET tracer synthesis has become a cornerstone of modern radiochemistry.[6][7][8][9] This strategy involves the preparation of a small, ¹⁸F-labeled molecule that can be subsequently coupled to a larger, biologically active vector. This method offers several advantages over late-stage fluorination, including potentially higher radiochemical yields and purities.[6][7][8]
This document provides a detailed guide on the application of 2-(3,3-Difluorocyclobutyl)ethanol as a novel building block for the synthesis of ¹⁸F-labeled PET tracers. The gem-difluorocyclobutyl motif is of increasing interest in medicinal chemistry as it can impart favorable physicochemical properties, such as modulated lipophilicity and metabolic stability, without the steric bulk of a tert-butyl group.[10][11] The incorporation of this moiety into PET tracers may therefore lead to improved pharmacokinetic profiles and target engagement.
Herein, we present a comprehensive, two-part protocol detailing:
-
The synthesis of a key tosylated precursor, 2-(3,3-difluorocyclobutyl)ethyl tosylate .
-
The subsequent nucleophilic radiofluorination to produce a model PET tracer, demonstrating the utility of this building block.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1056467-54-9 | [12] |
| Molecular Formula | C₆H₁₀F₂O | [12][13] |
| Molecular Weight | 136.14 g/mol | [12][13] |
| Appearance | Colorless Liquid | [14] |
| Storage | Sealed in dry, 2-8°C | [12][13] |
PART 1: Precursor Synthesis - 2-(3,3-difluorocyclobutyl)ethyl tosylate
The initial step in utilizing this compound as a building block for ¹⁸F-PET tracer synthesis is its conversion into a precursor bearing a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride. A tosylate group is an excellent choice due to its high reactivity and well-established use in radiochemistry.
Rationale for Tosylation
Tosylation of the primary alcohol functionality of this compound converts the hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group. This transformation is essential for the subsequent nucleophilic attack by the [¹⁸F]fluoride ion. This is a standard and highly efficient method in organic synthesis to prepare substrates for SN2 reactions.
Experimental Protocol: Synthesis of 2-(3,3-difluorocyclobutyl)ethyl tosylate
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add anhydrous pyridine (1.5 eq) to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-(3,3-difluorocyclobutyl)ethyl tosylate.
Caption: Workflow for the synthesis of the tosylated precursor.
PART 2: [¹⁸F]Radiolabeling Protocol
This section details the automated synthesis of a model PET tracer, [¹⁸F]-(2-(3,3-difluorocyclobutyl)ethoxy)-L-tyrosine, using the prepared tosylate precursor. This protocol is designed for a standard automated radiosynthesis module.
Rationale for the Two-Step Radiolabeling Approach
The synthesis of the final PET tracer is achieved through a nucleophilic substitution reaction where the [¹⁸F]fluoride ion displaces the tosylate leaving group on the precursor. This is a robust and widely used method for introducing fluorine-18 into organic molecules.[1][4] The use of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), is essential to enhance the nucleophilicity of the [¹⁸F]fluoride ion in the organic solvent.[2]
Experimental Protocol: Automated Synthesis of [¹⁸F]-(2-(3,3-difluorocyclobutyl)ethoxy)-L-tyrosine
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
2-(3,3-difluorocyclobutyl)ethyl tosylate (precursor)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Water for injection
-
Ethanol, USP
-
Sterile filters (0.22 µm)
-
Anion exchange cartridge (e.g., QMA)
-
C18 solid-phase extraction (SPE) cartridge
-
Protected L-tyrosine derivative (e.g., N-Boc-L-tyrosine-O-t-butyl ester)
Step-by-Step Procedure for Automated Synthesis:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge (QMA).
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ (10 mg in 1 mL MeCN) and K₂CO₃ (2 mg in 0.2 mL water).
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating at 110°C under a stream of nitrogen with repeated additions of anhydrous acetonitrile (3 x 0.5 mL). This step is critical to remove water, which can reduce the reactivity of the fluoride ion.[1]
-
-
Radiofluorination of the Precursor:
-
Prepare a solution of the 2-(3,3-difluorocyclobutyl)ethyl tosylate precursor (5-10 mg) in anhydrous DMF (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 120°C for 10 minutes to produce [¹⁸F]2-(3,3-difluorocyclobutyl)ethyl fluoride.
-
-
Coupling to the Biological Vector:
-
To the reaction vessel containing the newly formed [¹⁸F]2-(3,3-difluorocyclobutyl)ethyl fluoride, add a solution of the protected L-tyrosine derivative (e.g., N-Boc-L-tyrosine-O-t-butyl ester) and a suitable base (e.g., potassium carbonate) in DMF.
-
Heat the mixture at 100°C for 15 minutes.
-
-
Deprotection:
-
Add an acidic solution (e.g., 4 M HCl) to the reaction mixture and heat at 100°C for 5 minutes to remove the protecting groups from the L-tyrosine moiety.
-
-
Purification:
-
Neutralize the reaction mixture and purify the crude product using semi-preparative HPLC (e.g., C18 column) to isolate the final [¹⁸F]-(2-(3,3-difluorocyclobutyl)ethoxy)-L-tyrosine.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to remove the HPLC solvent.
-
The final product is eluted from the cartridge with ethanol and formulated in a sterile saline solution for injection.
-
Caption: Workflow for the automated radiosynthesis of the model PET tracer.
Quality Control
The final PET tracer product must undergo rigorous quality control testing before it can be used in preclinical or clinical studies.
| Test | Method | Specification |
| Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches that of the standard. |
| Radiochemical Purity | Analytical radio-HPLC | ≥ 95% |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% ¹⁸F |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
| Sterility | Incubation in growth media | No microbial growth |
Conclusion
The protocols outlined in this document demonstrate the utility of this compound as a versatile building block for the synthesis of novel ¹⁸F-labeled PET tracers. The gem-difluoro cyclobutyl moiety offers a promising structural motif for modulating the pharmacokinetic and pharmacodynamic properties of radiopharmaceuticals. The described two-step approach, involving the synthesis of a tosylated precursor followed by automated radiofluorination, represents a robust and adaptable strategy for the development of new imaging agents for a wide range of biological targets.
References
- 1. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. f-[18F]fluoroethanol and 3-[18F]fluoropropanol: facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Synthesis of 18F-BCPP-EF {2- tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2 H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Cyclooxygenase-2 Inhibitors as Agents in PET Imaging of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, efficient, and economical synthesis of PET tracers in a droplet microreactor: application to O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2-18F-Fluoroethanol Is a PET Reporter of Solid Tumor Perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note: A Scalable Synthesis of 2-(3,3-Difluorocyclobutyl)ethanol for Preclinical Advancement
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles, have led to a significant number of fluorinated compounds entering clinical trials and the market. The 3,3-difluorocyclobutyl moiety, in particular, is a valuable bioisostere for various functional groups, offering a rigid, non-planar structure that can favorably influence ligand-receptor interactions. 2-(3,3-Difluorocyclobutyl)ethanol is an important building block for the synthesis of more complex pharmaceutical intermediates, especially in the development of therapeutics targeting central nervous system disorders.[1] This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, addressing the critical considerations for producing this key intermediate in quantities suitable for preclinical studies.
Synthetic Strategy: From Carboxylic Acid to Primary Alcohol
The chosen synthetic route for this compound is the reduction of the commercially available 2-(3,3-Difluorocyclobutyl)acetic acid. This approach is advantageous due to the high reactivity and selectivity of modern reducing agents, ensuring a high-yielding and clean conversion. Two powerful reducing agents are considered for this transformation: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).
Lithium Aluminum Hydride (LiAlH₄): A potent and versatile reducing agent, LiAlH₄ is highly effective for the reduction of carboxylic acids to primary alcohols.[2][3][4][5][6][7][8] The reaction proceeds via a four-coordinate aluminum-hydride species, which first deprotonates the carboxylic acid, followed by coordination to the carbonyl oxygen and subsequent hydride delivery. An aldehyde intermediate is formed but is immediately reduced to the corresponding alcohol.[2][4][5]
Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), is another excellent choice for reducing carboxylic acids.[9][10][11][12][13] It offers a milder reaction profile compared to LiAlH₄ and can exhibit greater functional group tolerance. The mechanism involves the formation of a triacyloxyborane intermediate, which is then reduced to the primary alcohol.
For the purpose of this application note, we will detail the protocol using Lithium Aluminum Hydride, as it is a widely accessible and highly efficient reagent for this transformation.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This protocol outlines the synthesis of this compound on a laboratory scale, which can then be scaled up as required.
Materials and Equipment:
-
2-(3,3-Difluorocyclobutyl)acetic acid (CAS: 1373503-48-0)[1][14][15][16]
-
Lithium Aluminum Hydride (LiAlH₄), powder or pellets
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Safety Precautions:
-
Lithium Aluminum Hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, must be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
-
The quenching of the reaction is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution.
Step-by-Step Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, is dried in an oven and allowed to cool under a stream of nitrogen.
-
Reagent Preparation: The flask is charged with Lithium Aluminum Hydride (4.2 g, 110 mmol) under a nitrogen atmosphere. Anhydrous THF (150 mL) is then added via cannula to form a suspension.
-
Addition of Carboxylic Acid: 2-(3,3-Difluorocyclobutyl)acetic acid (15.0 g, 100 mmol) is dissolved in anhydrous THF (50 mL). This solution is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-45 minutes. The addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is cooled to 0 °C in an ice bath. The reaction is then quenched by the slow, dropwise addition of water (4.2 mL), followed by 15% aqueous sodium hydroxide (4.2 mL), and finally water (12.6 mL). Caution: This process is highly exothermic and generates hydrogen gas.
-
Workup: The resulting granular precipitate is filtered off and washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless oil.
Expected Yield and Characterization:
The expected yield for this reaction is typically in the range of 85-95%. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless oil |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| ¹⁹F NMR | Consistent with the structure of this compound |
| GC-MS | Purity >98% |
Scaling Up the Synthesis: Key Considerations and Protocols
Transitioning from laboratory-scale synthesis to producing preclinical quantities requires careful planning and execution to ensure safety, consistency, and compliance with regulatory expectations.
Hazard and Risk Assessment
A thorough hazard and risk assessment is paramount before any scale-up.[3] Key considerations include:
-
Thermal Runaway: The reduction of carboxylic acids with LiAlH₄ is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This increases the risk of a thermal runaway reaction.[4]
-
Hydrogen Evolution: The quenching process generates a significant volume of flammable hydrogen gas. The scale-up plan must include adequate ventilation and engineering controls to manage this.
-
Reagent Handling: Handling larger quantities of pyrophoric LiAlH₄ requires specialized equipment and procedures.
Process Modifications for Scale-Up
-
Incremental Scale-Up: It is recommended to increase the reaction scale incrementally, by no more than a factor of five to ten at each step, to identify any unforeseen issues.
-
Equipment: For larger scale reactions, a jacketed glass reactor with overhead stirring and a temperature probe is essential for better temperature control.
-
Reverse Addition: To better control the exotherm, a "reverse addition" can be employed, where the LiAlH₄ suspension is added to the solution of the carboxylic acid.
-
Quenching Strategy: For larger scales, a more controlled quenching procedure, such as the use of ethyl acetate followed by aqueous workup, is recommended to manage the exotherm and hydrogen evolution.
Workflow for Scaled-Up Synthesis
Caption: Workflow for the scaled-up synthesis of this compound.
Purification and Analysis for Preclinical Use
For preclinical studies, the purity and characterization of the synthesized compound are of utmost importance.
-
Purification: Fractional distillation is a suitable method for purifying this compound on a larger scale. For very high purity requirements, preparative chromatography may be considered.
-
Analytical Methods: A comprehensive set of analytical tests should be performed to confirm the identity, purity, and stability of the final product.
| Analytical Test | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry | To confirm the chemical structure of the compound. |
| Purity | GC-FID, HPLC-UV | To determine the percentage purity and identify any impurities. |
| Residual Solvents | Headspace GC | To quantify the amount of residual solvents from the synthesis and purification process. |
| Water Content | Karl Fischer Titration | To determine the water content, as it can affect stability and reactivity. |
Regulatory Considerations: Good Manufacturing Practice (GMP)
While full Current Good Manufacturing Practice (cGMP) compliance is typically not required for early preclinical studies, it is essential to follow the principles of GMP to ensure the quality and consistency of the material.[6][8] This includes:
-
Documentation: Maintaining detailed batch records for each synthesis, documenting all raw materials, equipment, procedures, and analytical results.
-
Quality Control: Implementing a robust quality control system to ensure that each batch of the compound meets the predefined specifications.
-
Traceability: Ensuring that all raw materials are traceable and of appropriate quality.
Adherence to these principles will facilitate a smoother transition to later stages of drug development where full cGMP compliance is mandatory.
Conclusion
The synthesis of this compound via the reduction of 2-(3,3-Difluorocyclobutyl)acetic acid with Lithium Aluminum Hydride is a robust and scalable method for producing this valuable building block for preclinical research. By carefully considering the safety and process control aspects of scaling up this synthesis and by adhering to the principles of Good Manufacturing Practice, researchers can confidently produce high-quality material to advance their drug discovery programs.
References
- 1. Cas 1373503-48-0,2-(3,3-Difluorocyclobutyl)acetic acid | lookchem [lookchem.com]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. quora.com [quora.com]
- 8. Acetic acid on reduction with excess lithium aluminum hydride, result - askIITians [askiitians.com]
- 9. Borane Reagents [organic-chemistry.org]
- 10. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. youtube.com [youtube.com]
- 14. 2-(3,3-Difluorocyclobutyl)acetic acid | 1373503-48-0 [chemicalbook.com]
- 15. 2-(3,3-Difluorocyclobutyl)acetic acid | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-(3,3-Difluorocyclobutyl)acetic acid | 1373503-48-0 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Fluorination of Cyclobutanone Precursors
Welcome to the technical support center dedicated to the intricate process of fluorinating cyclobutanone precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into these valuable four-membered ring systems. As your dedicated application scientist, I will provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. Our approach is grounded in established scientific principles and field-tested expertise to ensure the integrity and success of your experimental work.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses the most frequently encountered challenges during the fluorination of cyclobutanone precursors. Each issue is presented in a question-and-answer format, providing a clear explanation of the potential causes and actionable solutions.
Q1: Why am I observing low to no conversion of my cyclobutanone starting material?
Low or no conversion is a common starting problem and can often be traced back to a few key factors related to your reagents and reaction setup.
Possible Causes & Actionable Solutions:
-
Inactive Fluorinating Reagent: Electrophilic fluorinating reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are powerful but can be sensitive to moisture and degradation over time.[1]
-
Solution: Always use a fresh bottle of the fluorinating reagent or a recently opened one that has been stored under anhydrous conditions. It is good practice to verify the activity of a new batch of reagent on a simple, reliable substrate before proceeding with your valuable cyclobutanone precursor.
-
-
Insufficient Reagent Stoichiometry: Steric hindrance around the α-carbon of the cyclobutanone can impede the approach of the bulky fluorinating agent.
-
Solution: A systematic increase in the equivalents of the fluorinating reagent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.) can often drive the reaction to completion.[2] Monitor the reaction progress by TLC or LC-MS to avoid excessive use of the reagent, which can lead to side products.
-
-
Sub-optimal Reaction Temperature: The activation energy for the fluorination of ketones can be significant, and ambient temperature may not be sufficient to initiate the reaction.[1][3]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reagents and influencing the reactivity of the fluorinating agent. Some solvents can react with the fluorinating agent.[1][4]
-
Solution: Acetonitrile (MeCN) is a common and often effective solvent for electrophilic fluorinations.[1][2][4] If solubility is an issue, consider other anhydrous, non-nucleophilic solvents. Always verify the compatibility of your chosen solvent with the fluorinating agent; for example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[1][4]
-
Q2: My reaction is yielding a significant amount of di-fluorinated byproduct. How can I improve selectivity for the mono-fluorinated product?
The formation of α,α-difluorocyclobutanone is a common side reaction, particularly with substrates that readily form enolates.[5][6]
Possible Causes & Actionable Solutions:
-
Excess Fluorinating Reagent and/or Extended Reaction Time: The mono-fluorinated product can undergo a second fluorination if excess reagent is present and the reaction is allowed to proceed for too long.
-
Solution: Carefully control the stoichiometry of the fluorinating agent, starting with 1.0 to 1.1 equivalents. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. For some systems, using a slight excess of the cyclobutanone precursor may favor mono-fluorination.
-
-
Rapid Enolate Formation: Substrates that are highly acidic at the α-position will readily form the enolate, which is the reactive species in electrophilic fluorination.[5][6][7] This can lead to a rapid second fluorination.
-
Solution: Lowering the reaction temperature can help to control the rate of enolization and subsequent fluorination, thereby improving selectivity for the mono-fluorinated product. Running the reaction at 0 °C or even lower may be beneficial.
-
Q3: I am struggling with poor diastereoselectivity in the fluorination of my substituted cyclobutanone. What strategies can I employ to improve this?
Achieving high diastereoselectivity is critical when creating chiral centers. The facial selectivity of the fluorination is influenced by the steric and electronic environment of the cyclobutanone.
Possible Causes & Actionable Solutions:
-
Steric Hindrance: The incoming electrophilic fluorine will preferentially attack the less sterically hindered face of the enol or enolate intermediate.
-
Solution: Analyze the three-dimensional structure of your cyclobutanone precursor. Bulky substituents will direct the fluorinating agent to the opposite face. If the inherent diastereoselectivity is low, you may need to consider a chiral catalyst or auxiliary to control the stereochemical outcome. Recent advances in photocatalysis have also shown promise for the diastereoselective synthesis of complex cyclobutane scaffolds.[8][9][10]
-
-
Choice of Fluorinating Reagent: The size and structure of the N-F reagent can influence the transition state of the fluorination step and thus the diastereoselectivity.
-
Solution: If you are using a bulky reagent like Selectfluor®, consider screening other electrophilic fluorinating agents such as NFSI, which has a different steric profile.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents may favor a substrate-controlled process, while coordinating solvents could interact with the substrate or catalyst to alter the stereochemical outcome.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electrophilic fluorination of a cyclobutanone?
The electrophilic fluorination of a ketone like cyclobutanone is generally believed to proceed through the reaction of its enol or enolate form with an electrophilic fluorine source (e.g., Selectfluor®, NFSI).[5][6][7] The mechanism is still a topic of some debate, with evidence supporting both an SN2-type pathway and a single-electron transfer (SET) process.[7] For practical purposes, the key is the formation of the nucleophilic enol or enolate, which then attacks the electrophilic fluorine atom.
Caption: Proposed mechanism for electrophilic fluorination.
Q2: How do I choose between Selectfluor® and NFSI for my reaction?
Both Selectfluor® and NFSI are excellent electrophilic fluorinating agents, but they have different properties that may make one more suitable for your specific application.
| Feature | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally more reactive, often considered a stronger oxidant.[11][12] | Milder and can sometimes offer better selectivity.[7] |
| Solubility | Soluble in polar solvents like acetonitrile and water.[4][11] | Soluble in a wider range of organic solvents. |
| Handling | A crystalline solid that is relatively easy to handle in air.[11] | A crystalline solid, also relatively stable. |
| Cost | Can be more expensive. | Often more cost-effective. |
Recommendation: For initial screening, Selectfluor® is a good starting point due to its high reactivity.[2] If you encounter issues with side reactions or require milder conditions, NFSI is an excellent alternative.[13]
Q3: What are the critical safety precautions I should take when performing fluorination reactions?
Safety is paramount when working with fluorinating agents.
-
Reagent Handling: Always handle fluorinating agents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Solvent Compatibility: Be aware that some "F+" reagents can react violently and exothermically with certain common laboratory solvents.[4] For instance, avoid using DMF, pyridine, and DMSO with Selectfluor®.[1][4]
-
Quenching: Quench the reaction carefully. A saturated aqueous solution of sodium bicarbonate or sodium thiosulfate can often be used, but always consult the literature for the specific reagent you are using.
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste disposal guidelines.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Electrophilic Mono-fluorination of a Cyclobutanone Precursor
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Cyclobutanone precursor
-
Selectfluor® or NFSI
-
Anhydrous acetonitrile (MeCN)
-
Stir bar
-
Round-bottom flask with a reflux condenser and nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the cyclobutanone precursor (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile (0.1 to 0.5 M concentration).
-
Add the electrophilic fluorinating agent (1.1 eq.) in one portion.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 40-80 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
identifying and minimizing byproducts in 2-(3,3-Difluorocyclobutyl)ethanol synthesis
Welcome to the technical support center for the synthesis of 2-(3,3-difluorocyclobutyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Drawing from established principles of organic chemistry and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproduct formation, thereby optimizing your synthetic route to this valuable fluorinated building block.
Introduction to the Synthetic Challenge
The this compound moiety is an increasingly important structural motif in medicinal chemistry, offering a unique combination of properties including metabolic stability and conformational rigidity. However, its synthesis is not without challenges. The presence of the gem-difluoro group on the cyclobutane ring significantly influences the reactivity of adjacent functional groups, often leading to unexpected side reactions and the formation of difficult-to-separate byproducts. This guide will focus on a common synthetic approach starting from 3,3-difluorocyclobutanone and will address the critical steps of carbon-carbon bond formation and subsequent functional group manipulation.
Visualizing the Synthetic Pathway and Potential Pitfalls
To provide a clear overview, the following diagram illustrates a plausible synthetic route and highlights the key stages where byproduct formation is prevalent.
Caption: A generalized workflow for the synthesis of this compound, indicating critical stages for byproduct formation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
Part 1: Carbon-Carbon Bond Formation
Question 1: I am attempting a Grignard reaction with 3,3-difluorocyclobutanone to introduce the two-carbon side chain, but I am getting very low yields of the desired product and a complex mixture of byproducts. What is going wrong?
Answer:
The use of highly reactive and basic organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) with 3,3-difluorocyclobutanone is often problematic. The primary issue is the high basicity of these reagents, which can lead to several competing side reactions.
Underlying Causes of Byproduct Formation:
-
α-Proton Abstraction and Enolization: The protons on the carbon atoms adjacent to the carbonyl group in 3,3-difluorocyclobutanone are acidic. A strong base like a Grignard reagent can deprotonate at this position to form an enolate. This consumes your starting material and the Grignard reagent, leading to lower yields of the desired addition product.
-
β-Fluoride Elimination (HF Elimination): The gem-difluoro group is a moderately good leaving group, especially when assisted by a strong base. The formation of an enolate can be followed by the elimination of a fluoride ion to form a fluorinated cyclobutene derivative. This is a significant pathway for byproduct formation.[1]
-
Reduction of the Carbonyl Group: Some Grignard reagents, particularly those with β-hydrogens (e.g., isopropylmagnesium bromide), can act as reducing agents, converting the ketone to a secondary alcohol. This occurs via a six-membered ring transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[2]
Troubleshooting and Recommendations:
To circumvent these issues, it is advisable to use less basic and less reactive organometallic reagents.
-
Reformatsky Reaction: The Reformatsky reaction, which utilizes an organozinc reagent generated in situ from an α-haloester and zinc metal, is an excellent alternative.[3][4][5][6] Organozinc reagents are significantly less basic than Grignard reagents and are less prone to causing enolization and elimination.[3][6]
-
Protocol Insight: The reaction involves treating 3,3-difluorocyclobutanone with an α-bromoester (e.g., ethyl bromoacetate) and activated zinc dust. The resulting β-hydroxy ester can then be reduced to the desired diol.
-
-
Wittig-type Reactions: A Wittig or Horner-Wadsworth-Emmons (HWE) reaction can be used to form a carbon-carbon double bond, which can then be hydrogenated.[7][8][9][10][11] While the ylides used in these reactions are basic, their reactivity can be tuned. Stabilized ylides are less basic and might be more suitable.
-
Protocol Insight: Reacting 3,3-difluorocyclobutanone with a phosphonium ylide like (carbethoxymethylene)triphenylphosphorane would yield an α,β-unsaturated ester. Subsequent reduction of both the double bond and the ester would provide the target molecule.
-
Comparative Summary of Reagents for C-C Bond Formation:
| Reagent Type | Advantages | Disadvantages | Likelihood of Byproducts |
| Grignard/Organolithium | High reactivity | High basicity, leads to enolization, elimination, and reduction | Very High |
| Reformatsky (Organozinc) | Lower basicity, well-tolerated by ketones | Requires activation of zinc, can be slower | Low to Moderate |
| Wittig/HWE (Ylides) | Forms a double bond for further functionalization | Can be basic, may require multi-step sequence | Moderate |
Question 2: I am performing a Reformatsky reaction and while I see the formation of the desired β-hydroxy ester, I am also observing a significant amount of a dehydrated α,β-unsaturated ester. How can I minimize this dehydration?
Answer:
The formation of the α,β-unsaturated ester is a common side reaction in the Reformatsky reaction, often occurring during the acidic workup or subsequent purification steps.[12]
Underlying Causes of Dehydration:
-
Acid-Catalyzed Dehydration: The β-hydroxy ester intermediate is prone to dehydration under acidic conditions, especially with heating, to form the more thermodynamically stable conjugated system of the α,β-unsaturated ester.
-
Thermal Instability: The β-hydroxy ester may also be thermally labile and can eliminate water upon heating during distillation or prolonged reaction times at elevated temperatures.
Troubleshooting and Recommendations:
-
Mild Workup Conditions:
-
Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction instead of strong acids like HCl or H₂SO₄. This provides a mildly acidic environment that is usually sufficient to hydrolyze the zinc alkoxide without promoting significant dehydration.
-
Keep the temperature low during the workup by performing it in an ice bath.
-
-
Careful Purification:
-
Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
-
For chromatographic purification, consider using a less acidic silica gel or a neutral alumina. Alternatively, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of a neutral amine like triethylamine.
-
-
Proceed to the Next Step without Isolation: If the β-hydroxy ester is particularly sensitive, consider carrying the crude product directly into the next reduction step without extensive purification. Impurities can then be removed from the more stable final product, this compound.
Part 2: Reduction Step
Question 3: I have successfully synthesized the intermediate ester (e.g., ethyl 2-(3,3-difluorocyclobutyl)acetate) and now I want to reduce it to the corresponding alcohol. Which reducing agent should I use, and what are the potential byproducts?
Answer:
The choice of reducing agent is critical for the selective and complete conversion of the ester to the primary alcohol.
Recommended Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that is highly effective for the reduction of esters to primary alcohols.[13][14][15][16] It is the reagent of choice for this transformation.
Potential Issues and Byproducts:
-
Incomplete Reduction: If an insufficient amount of LiAlH₄ is used, or if the reaction is not allowed to proceed to completion, you may isolate the intermediate aldehyde. However, aldehydes are generally more reactive towards LiAlH₄ than esters, so this is usually not a major issue if at least two equivalents of hydride are used.[17]
-
Over-reduction of Other Functional Groups: If your molecule contains other reducible functional groups, they may also be reduced by LiAlH₄. Careful planning of your synthetic route is necessary to avoid unwanted side reactions.
Experimental Protocol for LiAlH₄ Reduction:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).
-
Addition of Ester: The ester, dissolved in the same dry solvent, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux to ensure complete reaction. The progress of the reaction should be monitored by TLC or GC-MS.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup). This is a highly exothermic process and should be performed with extreme caution in an ice bath.
-
Workup: The resulting granular precipitate of aluminum salts is removed by filtration, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude alcohol.
A Note on Sodium Borohydride (NaBH₄):
Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters to alcohols under standard conditions.[13] Using NaBH₄ will likely result in no reaction or very low conversion, leaving you with unreacted starting material.
Summary of Key Recommendations
| Stage of Synthesis | Common Issue | Recommended Solution | Key Rationale |
| C-C Bond Formation | Use of highly basic nucleophiles leading to byproducts | Employ a Reformatsky reaction using an organozinc reagent. | Organozinc reagents are less basic and minimize enolization and HF elimination.[3][6] |
| Workup of Reformatsky | Dehydration of the β-hydroxy ester intermediate | Use a mild acidic workup (e.g., aq. NH₄Cl) at low temperatures. | Minimizes acid-catalyzed elimination to the α,β-unsaturated byproduct. |
| Reduction of Ester | Incomplete or no reduction | Use a strong reducing agent like LiAlH₄. | NaBH₄ is not sufficiently reactive to reduce esters. LiAlH₄ ensures complete conversion to the primary alcohol.[13][14] |
| General | Difficulty in purification | Consider telescoping steps (proceeding without intermediate purification). | Reduces handling of potentially unstable intermediates and can improve overall yield. |
Conclusion
The synthesis of this compound requires careful consideration of reagent choice and reaction conditions to minimize the formation of byproducts. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. leah4sci.com [leah4sci.com]
- 17. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
purification strategies for 2-(3,3-Difluorocyclobutyl)ethanol to remove impurities
Answering the user's request.## Technical Support Center: Purification of 2-(3,3-Difluorocyclobutyl)ethanol
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth purification strategies for this compound. It is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to directly address common challenges encountered during the purification of this and similar fluorinated alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
The impurity profile of this compound is highly dependent on its synthetic route. Common synthesis pathways often involve the reduction of a corresponding carboxylic acid or ester. Therefore, impurities may include:
-
Unreacted Starting Materials: Such as (3,3-difluorocyclobutyl)acetic acid or its esters.
-
Reducing Agent Residues and Byproducts: Borohydride salts or aluminum salts, depending on the reducing agent used.
-
Solvents: Residual solvents from the reaction and workup steps (e.g., tetrahydrofuran (THF), diethyl ether, ethanol, toluene). The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceutical products.[1]
-
Side-Reaction Products: Over-reduction products, or byproducts from competing reactions. For fluorinated compounds, side reactions can sometimes lead to dehydrohalogenation or etherification, which can generate impurities with boiling points close to the target compound.[2]
-
Water: Introduced during the aqueous workup.
Q2: Which purification techniques are most effective for this compound?
As a liquid alcohol, the two most effective and commonly employed purification techniques are fractional distillation and flash column chromatography.
-
Fractional Distillation is ideal for separating volatile liquids with different boiling points. It is particularly useful when the impurities are significantly more or less volatile than the product.[3][4] This method is often preferred for large-scale purifications due to its efficiency and cost-effectiveness.
-
Flash Column Chromatography on silica gel is excellent for removing non-volatile impurities, highly polar compounds, or isomers with different polarities. It offers high resolution but may be less suitable for very large quantities.
-
Recrystallization is generally not applicable as the target compound is a liquid at room temperature. However, if a solid derivative is formed, this technique, which relies on differences in solubility at varying temperatures, could be employed.[5]
Q3: How can I assess the purity of my this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): An excellent method for determining the percentage purity of volatile compounds and detecting volatile impurities. A flame ionization detector (FID) is typically used.[6]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting non-volatile or thermally sensitive impurities. A reversed-phase C18 column is often a good starting point.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for confirming the structure of the desired product and identifying fluorinated impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), this technique is powerful for identifying the molecular weight of impurities, which aids in their structural elucidation.[8]
Troubleshooting Guide: Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation During Distillation | Boiling points of the product and a key impurity are too close (less than 25-30 °C difference).[9] | Increase the efficiency of the distillation column by using a longer column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings).[10] Consider vacuum distillation to lower the boiling points, which may increase the boiling point difference between the components. |
| Formation of an azeotrope (a mixture with a constant boiling point).[2] | Add a third component (an entrainer) that can break the azeotrope. Alternatively, switch to an orthogonal purification method like column chromatography. | |
| Product Degradation on Silica Gel Column | Fluorinated alcohols can sometimes be sensitive to the acidic nature of standard silica gel.[11] | Use deactivated or neutral silica gel. This can be prepared by treating the silica with a base like triethylamine in the eluent. Alternatively, consider using a different stationary phase, such as alumina. |
| Co-elution of Impurities in Chromatography | The polarity of the product and an impurity are very similar. | Optimize the mobile phase. A systematic trial of solvent systems with different polarities (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes) is recommended. If separation is still poor, consider derivatization of the alcohol to change its polarity before chromatography.[11] |
| Water Contamination in Final Product | Incomplete drying of the organic extracts before purification. | Ensure the organic solution is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before concentrating and purifying. If water is present after distillation, it may be removed by azeotropic distillation with a solvent like toluene. |
| Low Recovery After Purification | The product is partially volatile and may evaporate during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. Avoid leaving the product under high vacuum for extended periods. |
| The product is retained on the distillation column or chromatography column. | For distillation, ensure the column is properly insulated to maintain the temperature gradient.[12] For chromatography, after collecting the main fractions, flush the column with a highly polar solvent (e.g., pure methanol) to check if any product was strongly retained. |
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is designed for separating this compound from impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a short-path distillation head with a Vigreux column. Ensure all glass joints are properly sealed and greased for vacuum application.
-
Sample Preparation: Place the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.[9] Do not fill the flask more than two-thirds full.
-
Initiate Distillation: Begin heating the flask gently using a heating mantle. Apply vacuum slowly to the desired pressure.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. A ring of condensate should be observed moving up the column.[10] If it stops rising, slightly increase the heating mantle temperature.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
-
Product Collection: When the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Termination: Once the bulk of the product has distilled or the temperature begins to rise significantly, stop the distillation. Turn off the heat and allow the system to cool completely before releasing the vacuum.
Diagram: Fractional Distillation Workflow
A visual representation of the fractional distillation setup is provided to clarify the workflow.
Caption: Workflow for purification by fractional distillation.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing impurities with different polarities from the target alcohol.
Methodology:
-
Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under light pressure, ensuring there are no air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase as the elution progresses.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. EP1403238B1 - Process for producing fluorinated alcohol - Google Patents [patents.google.com]
- 3. What is fractional distillation? | AAT Bioquest [aatbio.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. Recrystallization [wiredchemist.com]
- 6. isp.idaho.gov [isp.idaho.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1056467-54-9|this compound|BLD Pharm [bldpharm.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
preventing elimination of HF during reactions with 2-(3,3-Difluorocyclobutyl)ethanol
Technical Support Center: 2-(3,3-Difluorocyclobutyl)ethanol
A Guide to Preventing HF Elimination During Synthetic Transformations
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable building block in their synthetic endeavors. The gem-difluorocyclobutyl motif is increasingly important in medicinal chemistry, but its unique electronic properties can present challenges, most notably the undesired elimination of hydrogen fluoride (HF).
As Senior Application Scientists, we have consolidated our expertise and field-proven insights to help you navigate these challenges. This document provides a deep dive into the mechanisms of HF elimination, troubleshooting guides for common reactions, and preventative best practices to ensure the success of your experiments.
The Underpinnings of Instability: Why Does HF Elimination Occur?
The propensity of this compound and its derivatives to undergo elimination is rooted in the powerful electron-withdrawing nature of the two fluorine atoms. This effect significantly increases the acidity of the protons on the carbons adjacent to the CF2 group.[1] When the hydroxyl group is converted into a good leaving group (e.g., a tosylate, mesylate, or halide), it creates a system primed for elimination.
Two primary mechanistic pathways are responsible for this undesired side reaction:
-
E2 (Bimolecular Elimination): This is the most common pathway. A base abstracts an acidic proton from the cyclobutane ring, and in a concerted step, the C-O bond of the leaving group breaks, forming a double bond and expelling HF. The rate of this reaction is highly dependent on the strength and steric bulk of the base used.
-
E1cB (Unimolecular Elimination via Conjugate Base): Under certain conditions, especially with a poor leaving group and a strong base, a carbanion intermediate can form first by deprotonation. This carbanion then expels the leaving group to form the alkene. The high acidity of the ring protons makes this pathway particularly relevant for this substrate.[1]
The goal of any successful protocol is to favor the desired nucleophilic substitution (SN2) or other transformation while suppressing these elimination pathways.
Troubleshooting Guide: Reaction-Specific Issues & Solutions
This section addresses specific problems you may encounter during common synthetic transformations.
Q: My tosylation/mesylation reaction is yielding a significant amount of an elimination byproduct. What is causing this and how can I prevent it?
Answer: This is a classic and frequent issue. The combination of an amine base (like triethylamine or pyridine) and a sulfonyl chloride (e.g., TsCl, MsCl) can readily promote E2 elimination.[2][3][4] The amine hydrochloride salt formed in situ can also serve as a source of a nucleophilic chloride ion, which can displace the newly formed tosylate to give a chlorinated byproduct, further complicating the product mixture.[2][4]
Core Problem: The base used to scavenge the HCl generated during the reaction is strong enough to deprotonate the acidic C-H bonds of the difluorocyclobutyl ring, initiating E2 elimination.
Solutions & Protocol Modifications:
-
Use a Non-Nucleophilic, Sterically Hindered Base: Swap triethylamine or pyridine for a bulkier, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine.[5] These bases are too sterically encumbered to act as nucleophiles but are effective acid scavengers.
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures will decrease the rate of the elimination reaction more significantly than the desired tosylation.
-
Use an Alternative Sulfonylating Agent: In some cases, using p-toluenesulfonic anhydride (Ts2O) with a catalytic amount of a weaker base or a Lewis acid catalyst can provide milder conditions for tosylate formation.[6]
-
Amine-Free Conditions: Consider methods that avoid strong amine bases altogether. For example, 4-methylpyridine N-oxide can be used to catalyze the sulfonylation under amine-free conditions.[6]
| Parameter | Standard Protocol (High Elimination Risk) | Recommended Protocol (Low Elimination Risk) |
| Base | Triethylamine (TEA), Pyridine | N,N-Diisopropylethylamine (DIPEA), 2,6-Lutidine |
| Temperature | Room Temperature | 0 °C to -20 °C |
| Monitoring | TLC after several hours | TLC/LCMS monitoring every 30-60 minutes |
Detailed Protocol: Low-Elimination Tosylation
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LCMS every hour.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify by column chromatography.
Q: I am trying to convert the alcohol to an alkyl halide using an Appel reaction, but I am observing decomposition. How can I improve this transformation?
Answer: The Appel reaction, which typically uses triphenylphosphine (PPh3) and a carbon tetrahalide (e.g., CCl4, CBr4), is performed under neutral conditions and is generally a good choice for sensitive alcohols.[7][8] However, the intermediate alkoxyphosphonium salt can still be susceptible to elimination if basic impurities are present or if the reaction is heated.
Core Problem: The formation of the bulky oxyphosphonium intermediate makes the ring protons more accessible for abstraction, and any trace basicity can trigger elimination.
Solutions & Protocol Modifications:
-
Ensure Anhydrous and Amine-Free Conditions: Use high-purity, anhydrous solvents and reagents. Ensure no residual base is carried over from previous steps.
-
Maintain Low Temperature: Run the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating.
-
Use an Alternative Halogen Source: Instead of CCl4, which is now restricted, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with PPh3 can be a milder alternative for generating the corresponding alkyl halides.[9][10]
Prophylactic Strategies & Best Practices
To proactively avoid HF elimination, consider these guiding principles when planning your synthetic route.
-
Avoid Strong, Non-Hindered Bases: Whenever a base is required, opt for sterically hindered or weak inorganic bases (e.g., K2CO3, Cs2CO3) over strong, smaller bases like alkoxides (e.g., NaOEt, KOtBu) or hydrides (NaH).[5][11]
-
Keep it Cool: For any reaction involving the activation of the hydroxyl group, lower reaction temperatures are almost always beneficial.
-
Mind Your pH: Both strongly acidic and strongly basic conditions can promote elimination. Aim for neutral or mildly acidic/basic conditions where possible.
-
Strategic Synthesis: If possible, carry the alcohol through several synthetic steps and perform the sensitive hydroxyl group transformation near the end of the sequence.
Frequently Asked Questions (FAQs)
Q1: Is the this compound moiety stable to common oxidation conditions? A1: Yes, it is generally stable to common neutral or mildly acidic oxidation reagents like PCC, PDC, and Dess-Martin periodinane (DMP). However, strongly basic (e.g., permanganate under basic conditions) or hot, strongly acidic conditions should be approached with caution.
Q2: Can I perform a Mitsunobu reaction on this alcohol? A2: A Mitsunobu reaction is feasible but carries a risk of elimination. The internal basicity of the triphenylphosphine/alkoxide pair can be sufficient to cause elimination. If you must perform a Mitsunobu reaction, it is critical to run it at low temperatures (e.g., starting at -40 °C or -78 °C) and use a less acidic nucleophile if possible.
Q3: Are there any protecting groups that are particularly well-suited for this alcohol? A3: Silyl ethers (e.g., TBS, TIPS) are excellent choices as they are installed under mild conditions (imidazole, DMAP) and are removed with fluoride sources (TBAF) or mild acid, which are generally well-tolerated. Acetates or pivaloates are also suitable. Avoid protecting groups that require very strong bases for installation or harsh acidic conditions for removal.
Mechanistic Overview of HF Elimination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Appel Reaction [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Appel reaction - Wikipedia [en.wikipedia.org]
- 11. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Reduction of 2-(3,3-difluorocyclobutyl)acetic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,3-difluorocyclobutyl)ethanol from its corresponding carboxylic acid. The reduction of 2-(3,3-difluorocyclobutyl)acetic acid is a critical transformation, often employed in the synthesis of pharmaceutical intermediates. However, achieving high, reproducible yields can be challenging. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize this reaction.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes?
This is a common issue, often stemming from insufficient or deactivated reagents. Let's break down the primary causes.
A1: The most probable causes for an incomplete reaction are related to the stoichiometry and quality of your reducing agent.
-
Insufficient Reducing Agent (Especially with LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reductant but also a strong base.[1][2] The first equivalent of the hydride reacts in a non-productive acid-base reaction with the carboxylic acid's acidic proton to form a lithium carboxylate salt and hydrogen gas.[2][3][4] The actual reduction of the carboxylate is more difficult and requires additional equivalents of LiAlH₄.[1][4]
-
Solution: For carboxylic acid reductions, a significant excess of LiAlH₄ is required. A common starting point is 3-5 molar equivalents relative to the carboxylic acid.[4] Ensure you are calculating stoichiometry correctly, accounting for the initial acid-base neutralization.
-
-
Reagent Degradation: Both LiAlH₄ and borane complexes are sensitive to moisture and air.
-
LiAlH₄: Reacts violently with water.[5] If your solvent (typically THF or diethyl ether) is not scrupulously anhydrous, or if the reagent has been improperly stored, its effective concentration will be much lower than stated.
-
Borane-THF (BH₃•THF): This complex can degrade over time, especially if not stored under an inert atmosphere and refrigerated. Decomposition can also occur if the reaction temperature exceeds 35°C.[6]
-
Solution: Always use freshly opened or properly stored reducing agents. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents from a reliable source.
-
-
Low Reaction Temperature or Insufficient Time: While these reactions are often run at 0°C initially for safety, they typically require warming to room temperature or even gentle reflux to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider gradually increasing the temperature and extending the reaction time.
-
Q2: I'm observing significant byproduct formation. How can I identify and minimize these side reactions?
Byproduct formation points to issues with reaction selectivity or conditions that are too harsh.
A2: The choice of reducing agent and careful control of reaction conditions are paramount to minimizing side reactions.
-
Lack of Chemoselectivity: If your starting material contains other reducible functional groups (e.g., esters, ketones), LiAlH₄ will likely reduce them as it is a very powerful and non-selective reducing agent.[6][7][8]
-
Workup-Related Side Reactions: The high reactivity of LiAlH₄ can sometimes lead to unintended reactions if the workup is not carefully controlled.[12]
-
Solution: Ensure the quenching of excess LiAlH₄ is performed at low temperatures (e.g., 0°C). A carefully controlled sequential addition of water and then aqueous base (the Fieser workup) is often recommended to manage the exotherm and produce a granular, filterable aluminum salt precipitate.
-
-
Stability of the Fluorinated Ring: The 3,3-difluorocyclobutyl moiety is generally stable to standard hydride reducing agents. However, under excessively harsh conditions (e.g., prolonged heating at high temperatures), degradation could theoretically occur, though this is unlikely to be the primary source of low yields.
Q3: My crude yield seems high, but I'm losing a lot of product during purification. What are the best practices for workup and isolation?
Product loss during workup is a frustrating but solvable problem, particularly with LiAlH₄ reductions.
A3: The workup procedure must be tailored to the reducing agent used to avoid forming emulsions or product-trapping precipitates.
-
The LiAlH₄ Workup Problem: Quenching LiAlH₄ reactions can produce gelatinous aluminum hydroxide precipitates that trap the polar alcohol product, making extraction inefficient and leading to significant yield loss.[12]
-
Solution 1 (Fieser Workup): After quenching the reaction at 0°C, a specific sequence of additions is recommended. For a reaction using 'X' grams of LiAlH₄, add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water. Stirring this mixture vigorously should result in a granular precipitate that can be easily filtered off.
-
Solution 2 (Aqueous Base): Some protocols suggest using a 15%-25% aqueous NaOH solution for the workup, which can also help precipitate the aluminum salts in a more manageable form.[4]
-
-
The Borane Workup: The workup for borane reductions involves hydrolyzing the intermediate borate esters. This is typically achieved by adding methanol, which also helps to remove boron byproducts as volatile trimethyl borate during solvent evaporation.
-
Solution: After quenching the reaction, add methanol and evaporate the solvents. Repeating this process can help drive off boron impurities. Follow this with a standard aqueous workup and extraction.
-
-
General Purification: The target product, this compound, is a relatively polar alcohol.
-
Recommendation: Silica gel column chromatography is a standard method for purification. Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes, to effectively separate the product from non-polar impurities and any remaining starting material.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this transformation: LiAlH₄ or a Borane complex?
A1: The "best" reagent depends on your specific needs regarding selectivity, safety, and scale.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane Complexes (BH₃•THF, BH₃•SMe₂) |
| Reactivity | Very high; reduces most carbonyl functional groups.[8][13][14] | High, but more selective. |
| Selectivity | Low; not chemoselective.[6] | Excellent; selectively reduces carboxylic acids in the presence of esters, ketones, etc.[7][9][11] |
| Stoichiometry | Requires significant excess (3-5 eq.) due to initial acid-base reaction.[4] | Typically requires a smaller excess (1.5-2 eq.). |
| Safety | Highly reactive with water and protic solvents; pyrophoric.[5] | Toxic and flammable, but generally considered safer and easier to handle than LiAlH₄.[7] |
| Workup | Can be challenging; formation of gelatinous aluminum salts can trap the product.[12] | Generally simpler; involves hydrolysis of borate esters. |
Recommendation: For a simple, dedicated reduction of 2-(3,3-difluorocyclobutyl)acetic acid, both reagents are effective. However, borane is often preferred for its superior selectivity, milder reaction conditions, and more straightforward workup. [9]
Q2: What are the critical reaction parameters to control for a successful reduction?
A2: Success hinges on controlling these four key areas:
-
Anhydrous Conditions: Essential for both LiAlH₄ and borane to prevent reagent quenching.
-
Temperature Control: Add the reagent at a low temperature (0°C) to manage the initial exotherm, then allow the reaction to warm as needed to ensure completion.
-
Correct Stoichiometry: Use a sufficient excess of the reducing agent, especially for LiAlH₄.
-
Appropriate Workup: Use a procedure specifically designed to handle the byproducts of your chosen reagent (e.g., Fieser workup for LiAlH₄).
Q3: Is the 3,3-difluorocyclobutyl moiety stable under these reducing conditions?
A3: Yes. The geminal difluoride on the cyclobutane ring is a robust functional group. It is chemically stable to hydride-based reducing agents like LiAlH₄ and borane under the standard conditions used for carboxylic acid reduction. No defluorination or ring-opening is expected.
Recommended Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of 2-(3,3-difluorocyclobutyl)acetic acid (1.0 eq.) in anhydrous THF to a flask. Cool the solution to 0°C in an ice bath.
-
Addition: To a separate flask, prepare a suspension of LiAlH₄ (3.0 eq.) in anhydrous THF. Slowly add this suspension to the stirred solution of the carboxylic acid at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring progress by TLC.
-
Quench & Workup (Fieser Method): Cool the reaction back to 0°C. Assuming 'X' grams of LiAlH₄ were used, slowly and sequentially add:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 1 hour until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel chromatography to yield this compound.
Protocol 2: Reduction using Borane Tetrahydrofuran Complex (BH₃•THF)
-
Preparation: Under an inert atmosphere, add a solution of 2-(3,3-difluorocyclobutyl)acetic acid (1.0 eq.) in anhydrous THF to a flask. Cool the solution to 0°C.
-
Addition: Slowly add a 1.0 M solution of BH₃•THF (1.5-2.0 eq.) to the carboxylic acid solution via a syringe while maintaining the temperature at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench & Workup: Cool the reaction to 0°C and slowly add methanol to quench any excess borane.
-
Isolation: Remove the solvent under reduced pressure. Add more methanol and repeat the evaporation process twice more to remove boron byproducts as trimethyl borate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Visualizations
Caption: General reaction pathway for the reduction.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. jackwestin.com [jackwestin.com]
- 14. savemyexams.com [savemyexams.com]
Technical Support Center: Strategies to Improve the Solubility of 2-(3,3-Difluorocyclobutyl)ethanol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for enhancing the aqueous solubility of 2-(3,3-Difluorocyclobutyl)ethanol derivatives, a class of compounds often challenged by poor solubility profiles. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to overcome these hurdles in your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of fluorinated compounds, providing insights into the underlying physicochemical principles.
Q1: Why do my this compound derivatives often exhibit poor aqueous solubility?
A1: The limited aqueous solubility of these derivatives is typically multifactorial, stemming from the unique properties of the difluorocyclobutyl motif. While fluorine is highly electronegative, its impact on solubility is not always straightforward. The introduction of fluorine can increase the lipophilicity of a molecule, a property that governs how well it dissolves in fats, oils, and non-polar solvents.[1][2] A higher lipophilicity often correlates with lower aqueous solubility.
Furthermore, the rigid structure of the cyclobutyl ring and the strong C-F bonds can promote stable crystal lattice formation.[3] Overcoming this crystal lattice energy with the energy of solvation in water can be thermodynamically unfavorable, leading to poor solubility. The geminal difluoro group, in particular, can create a strong local dipole but may not effectively participate in hydrogen bonding with water, which is a key driver of aqueous solubility.
Q2: What are the most direct, first-line strategies to try for improving the solubility of my compound?
A2: For initial troubleshooting, it is advisable to start with the simplest and most cost-effective methods. These include:
-
pH Adjustment: If your molecule contains ionizable groups (acidic or basic centers), altering the pH of the solution can significantly increase solubility by forming a more soluble salt in situ.[4][]
-
Co-solvents: Employing a water-miscible organic solvent (a co-solvent) can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for your lipophilic compound.[6][7] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, thereby increasing its apparent solubility.[8]
Q3: When is it appropriate to explore more advanced and resource-intensive techniques like prodrugs or amorphous solid dispersions?
A3: The decision to move to more advanced strategies depends on the stage of your drug development program and the magnitude of the solubility challenge.
-
Early Discovery/Screening: Simple methods like pH adjustment and co-solvents are generally sufficient for in vitro assays.
-
Lead Optimization/Preclinical Development: If poor solubility is limiting in vivo efficacy and oral bioavailability, more robust methods are warranted. This is the stage to consider salt screening, cocrystals, and amorphous solid dispersions (ASDs).[9][10]
-
Clinical Development: If a compound has highly promising pharmacology but intractable solubility, a prodrug approach may be justified.[11][12][13] Prodrugs are bioreversible derivatives designed to improve solubility and are cleaved in vivo to release the active parent drug.[13][14]
Q4: How does the specific placement of the difluoro group on the cyclobutyl ring influence solubility?
A4: The precise stereochemistry and position of fluorine atoms can have a profound impact on a molecule's physicochemical properties, including its pKa, conformation, and crystal packing.[1][15] While the 3,3-difluoro substitution is common, other substitution patterns could lead to different solubility profiles. For instance, altering the stereochemistry might disrupt efficient crystal packing, leading to a lower melting point and potentially higher solubility. These are factors to consider during the medicinal chemistry design and lead optimization phase.
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides a problem-solution framework with detailed, step-by-step protocols for common solubility-related issues encountered in the laboratory.
Problem 1: My compound precipitates out of solution during my in vitro assay in an aqueous buffer.
This is a frequent issue that can lead to unreliable and uninterpretable assay data. The following troubleshooting steps are recommended.
Troubleshooting Strategy 1: pH-Solubility Profile
-
Rationale: If your compound has an ionizable functional group, its solubility will be pH-dependent. Determining the pH at which your compound is most soluble is a critical first step.[16]
-
Experimental Protocol: Equilibrium pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[17][18] Use pharmacopoeial buffer systems where possible.
-
Sample Preparation: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This profile will reveal the optimal pH for solubilizing your compound.
-
Troubleshooting Strategy 2: Co-solvent Screening
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][7] A screening approach can identify the most effective and assay-compatible co-solvent.
-
Experimental Protocol: Small-Scale Co-solvent Screening
-
Co-solvent Selection: Choose a panel of biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent.
-
Serial Dilution: Perform serial dilutions of each stock solution into your aqueous assay buffer.
-
Visual Inspection: Observe the dilutions for any signs of precipitation. The highest concentration that remains clear for a set period (e.g., 2 hours) is the apparent solubility in that co-solvent/buffer mixture.
-
Assay Compatibility Check: It is crucial to run a control experiment to ensure that the selected co-solvent at the final concentration does not interfere with your assay.
-
| Co-solvent | Typical Starting Concentration in Assay | Key Considerations |
| DMSO | < 1% | Can be cytotoxic at higher concentrations. |
| Ethanol | < 5% | Can precipitate proteins in some assays. |
| PEG 400 | < 10% | Generally well-tolerated but can be viscous. |
| Propylene Glycol | < 20% | A versatile and low-toxicity option.[19] |
Problem 2: Poor oral bioavailability is observed in animal studies, and low aqueous solubility is the suspected cause.
When moving into in vivo studies, solubility in the gastrointestinal tract becomes a critical determinant of oral absorption. More advanced formulation strategies are often required.
Troubleshooting Strategy 1: Salt Formation Screening
-
Rationale: For ionizable compounds, forming a stable, crystalline salt can dramatically improve aqueous solubility and dissolution rate compared to the free acid or free base form.[20][21] A salt screen explores various counter-ions to identify the optimal salt form.[22]
-
Experimental Protocol: Miniaturized Salt Screening
-
Counter-ion Selection: Based on the pKa of your compound, select a range of pharmaceutically acceptable counter-ions. For a basic compound, acidic counter-ions like HCl, mesylate, and tartrate would be appropriate.
-
Screening: In a 96-well plate format, dissolve your compound in a suitable solvent. In separate wells, add solutions of the different counter-ions.[23]
-
Crystallization: Allow the solvent to evaporate slowly or use anti-solvent addition to induce crystallization.
-
Solid-State Characterization: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm the formation of new crystalline forms.
-
Solubility Assessment: Determine the aqueous solubility of the most promising new crystalline forms using the equilibrium solubility protocol described earlier.
-
Caption: Workflow for a typical salt screening experiment.
Troubleshooting Strategy 2: Amorphous Solid Dispersions (ASDs)
-
Rationale: Converting a crystalline drug to its amorphous (non-crystalline) state can lead to a significant increase in apparent solubility and dissolution rate.[24][25] ASDs stabilize the high-energy amorphous form of the drug within a polymer matrix.[10][26]
-
Experimental Protocol: Solvent Evaporation for ASD Preparation
-
Polymer Selection: Choose a suitable polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Dissolution: Dissolve both your compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).
-
Solvent Removal: Remove the solvent rapidly under vacuum using a rotary evaporator. This process "traps" the drug in its amorphous state within the polymer matrix.
-
Characterization: Confirm the amorphous nature of the resulting solid using XRPD (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature).
-
Dissolution Testing: Perform dissolution studies to compare the rate and extent of drug release from the ASD versus the crystalline form.
-
Troubleshooting Strategy 3: Prodrug Approach
-
Rationale: A prodrug is a chemically modified, inactive form of a drug that, after administration, undergoes enzymatic or chemical conversion to the active parent drug.[12][27] For the this compound scaffold, the primary alcohol provides an excellent handle for creating more soluble prodrugs.
-
Design and Synthesis:
-
Phosphate Esters: Attaching a phosphate group to the ethanol moiety creates a highly water-soluble phosphate ester prodrug. In vivo, this ester is rapidly cleaved by alkaline phosphatases to release the active parent alcohol.[14]
-
Amino Acid Esters: Esterification with an amino acid can introduce a charged group at physiological pH, enhancing solubility. These are often cleaved by esterases.
-
Caption: General mechanism of prodrug activation in vivo.
Part 3: Advanced Strategies
For particularly challenging compounds, more specialized formulation techniques may be necessary.
Co-crystallization
-
Concept: A cocrystal is a multi-component crystal in which the drug molecule and a co-former (a benign molecule) are held together by non-covalent bonds, typically hydrogen bonds.[28] Co-crystals can exhibit significantly different physicochemical properties, including solubility, compared to the parent drug.[4]
-
Screening Methods: Co-crystal screening is similar to salt screening and can be performed using methods like liquid-assisted grinding, slurry conversion, or solution evaporation.[29][30][31]
Lipid-Based Formulations
-
Concept: For highly lipophilic compounds, dissolving the drug in a lipid-based formulation can be a very effective strategy.[32] Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into an aqueous medium like the gastrointestinal fluid.[33][34][35] This pre-dissolved state can significantly enhance oral absorption.[36]
-
Formulation Development: This involves screening various oils, surfactants, and co-surfactants to find a combination that can dissolve the required dose of the drug and effectively self-emulsify upon dilution.[32]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. brieflands.com [brieflands.com]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 17. who.int [who.int]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. ijpbr.in [ijpbr.in]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. improvedpharma.com [improvedpharma.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 25. mdpi.com [mdpi.com]
- 26. seppic.com [seppic.com]
- 27. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 28. researchgate.net [researchgate.net]
- 29. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pharmtech.com [pharmtech.com]
- 35. sphinxsai.com [sphinxsai.com]
- 36. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
Validation & Comparative
A Comprehensive Guide to the Structural-Validation of 2-(3,3-Difluorocyclobutyl)ethanol Using 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides an in-depth, technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2-(3,3-difluorocyclobutyl)ethanol. We will move beyond a simple recitation of methods to explain the strategic choices behind the experiments, ensuring a self-validating and robust analytical process.
The puckered nature of the cyclobutane ring presents unique challenges and opportunities in NMR spectral analysis.[1] This conformational flexibility significantly influences chemical shifts and coupling constants, making a multi-faceted 2D NMR approach essential for accurate structural elucidation.[1]
The Analytical Challenge: Structural Interrogation of this compound
Our target molecule, this compound, possesses several key structural features that we must confirm: the difluorinated cyclobutane ring, the ethyl-alcohol side chain, and the precise connectivity between these two moieties. A combination of 1D and 2D NMR experiments will be employed to create a comprehensive and validated structural picture.
Foundational Analysis: 1D ¹H and ¹³C NMR
Before delving into 2D techniques, a foundational understanding is gleaned from 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of unsubstituted cyclobutane shows a single peak around 1.96 ppm due to rapid ring inversion that renders all eight protons equivalent.[1] However, in our substituted molecule, we expect a more complex spectrum. Similarly, the ¹³C NMR of cyclobutane shows a single resonance at approximately 22.4 ppm, which will be altered by substitution.[1]
A critical supplementary 1D experiment is Distortionless Enhancement by Polarization Transfer (DEPT), particularly DEPT-135 and DEPT-90. These experiments are invaluable for distinguishing between CH₃, CH₂, and CH groups.[2][3] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[3][4][5] A DEPT-90 spectrum will only show signals for CH carbons.[3][4][5] This information is crucial for the initial assignment of carbon types within our target molecule.
The Power of Connectivity: A Multi-pronged 2D NMR Approach
To rigorously validate the structure, we will employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle. Two-dimensional NMR spectroscopy is a powerful tool for elucidating the structure of complex molecules by spreading the NMR signals over two frequency axes, which helps in resolving overlapping peaks.[6][7]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The first step in our 2D analysis is the COSY experiment, which identifies protons that are J-coupled, revealing the spin-spin coupling networks within the molecule.[1][8] For this compound, we expect to see correlations that confirm the proton connectivity within the ethyl group and the cyclobutane ring, as well as the coupling between the side chain and the ring.
Experimental Workflow: COSY
Caption: Workflow for a COSY experiment.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment is a proton-detected technique that correlates directly bonded protons and carbons.[1][6][8][9] This is a highly sensitive method that provides unambiguous one-bond ¹H-¹³C connections. For our molecule, HSQC will definitively link each proton signal to its attached carbon, providing a crucial framework for our structural assignment. An edited HSQC can further provide the same information as a DEPT-135 experiment, distinguishing CH/CH₃ from CH₂ groups, but with much greater sensitivity.[9]
Experimental Workflow: HSQC
Caption: Workflow for an HSQC experiment.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connectivity
The HMBC experiment is arguably one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems).[8][9][10][11] This "through-bond" connectivity information is critical for piecing together the molecular skeleton. For this compound, HMBC will be instrumental in confirming the connection between the ethyl side chain and the cyclobutane ring. We will look for correlations between the protons on the carbon adjacent to the ring and the carbons within the ring, and vice-versa. The intensity of HMBC cross-peaks is dependent on the long-range coupling constant, and for optimal results, it is sometimes beneficial to run the experiment optimized for different coupling constant ranges.[9]
Experimental Workflow: HMBC
Caption: Workflow for an HMBC experiment.
The Fluorine Factor: Incorporating ¹⁹F NMR
Given the presence of two fluorine atoms, incorporating ¹⁹F NMR is essential for complete structural validation. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[12] The large chemical shift dispersion of ¹⁹F provides excellent signal separation.[12]
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Through-Space Proximity
While COSY, HSQC, and HMBC reveal through-bond connectivity, HOESY provides information about through-space proximity between nuclei.[13] A ¹H-¹⁹F HOESY experiment can be particularly insightful for confirming the stereochemistry and conformation of the molecule by identifying protons that are spatially close to the fluorine atoms. This technique has been shown to be effective in determining the relative stereochemistry of fluorinated compounds.[14][15]
Synthesizing the Data: A Self-Validating Approach
The power of this multi-technique approach lies in its self-validating nature. The information from each experiment corroborates and builds upon the others, leading to an unambiguous structural assignment.
Logical Flow of Structural Validation
Caption: The logical progression of 2D NMR experiments for structural validation.
Comparative Data Summary
| NMR Experiment | Information Gained | Key for this compound | Alternative/Complementary Techniques |
| COSY | ¹H-¹H scalar coupling | Confirms connectivity of the ethyl and cyclobutyl protons. | TOCSY (Total Correlation Spectroscopy) for extended spin systems. |
| HSQC | One-bond ¹H-¹³C correlation | Unambiguously assigns protons to their attached carbons. | HETCOR (less sensitive). |
| HMBC | Two- and three-bond ¹H-¹³C correlation | Confirms the linkage between the ethyl side chain and the cyclobutane ring. | None for this specific long-range information. |
| ¹H-¹⁹F HOESY | Through-space ¹H-¹⁹F proximity | Provides conformational and stereochemical information relative to the fluorine atoms. | NOESY (for ¹H-¹H spatial proximity). |
| DEPT-135/90 | Carbon multiplicity (CH, CH₂, CH₃) | Differentiates the carbon types within the molecule. | Edited HSQC. |
Experimental Protocols
General Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
1. COSY (Correlation Spectroscopy) Protocol:
-
Tune and match the probe for ¹H.
-
Acquire a standard ¹H spectrum to determine the spectral width.
-
Load a standard COSY pulse program (e.g., cosygpppqf).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of scans (e.g., 2-4) and the number of increments in the indirect dimension (e.g., 256-512).
-
Acquire the data.
-
Process the data with appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.
2. HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Tune and match the probe for both ¹H and ¹³C.
-
Acquire ¹H and ¹³C spectra to determine spectral widths.
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.
-
Set the number of scans (e.g., 2-8) and the number of increments (e.g., 256).
-
Acquire the data.
-
Process the 2D data.
3. HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Use the same tuning and spectral widths as for HSQC.
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the long-range coupling delay (d6) to optimize for an average long-range J-coupling (typically ~8 Hz).
-
Set the number of scans (e.g., 4-16) and increments (e.g., 256-400).
-
Acquire and process the data.
Conclusion
The structural validation of this compound is a clear demonstration of the power and necessity of a multi-technique 2D NMR approach. By systematically employing COSY, HSQC, and HMBC, we can build a complete picture of the molecule's covalent framework. The addition of ¹H-¹⁹F HOESY provides crucial through-space information, solidifying our understanding of the molecule's three-dimensional structure. This comprehensive and self-validating methodology ensures the highest level of confidence in the final structural assignment, a critical requirement for any research and development endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. www-keeler.ch.cam.ac.uk [www-keeler.ch.cam.ac.uk]
- 11. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 12. biophysics.org [biophysics.org]
- 13. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
- 14. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of the 2-(3,3-Difluorocyclobutyl)ethyl Moiety
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in translating a promising compound into a viable therapeutic. A molecule that is rapidly metabolized may struggle to achieve the necessary exposure to exert its therapeutic effect, leading to diminished efficacy.[1] Conversely, a compound that is excessively stable can accumulate, increasing the risk of adverse effects.[1] This guide provides an in-depth assessment of the metabolic stability of compounds containing the 2-(3,3-difluorocyclobutyl)ethyl moiety, a structural motif of growing interest in medicinal chemistry. We will explore the rationale behind its use, provide detailed experimental protocols for its evaluation, and compare its performance to other common chemical groups.
The Rationale for Fluorination and Strained Rings in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[2][3][4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[2][4][5] This "metabolic blocking" can prevent or slow down the oxidative metabolism at or near the site of fluorination.[2][4]
The 3,3-difluorocyclobutyl group, a four-membered carbocycle, introduces conformational constraints that can influence how a molecule binds to its target and to metabolic enzymes.[6][7] The gem-difluoro substitution on the cyclobutane ring further enhances metabolic stability by shielding adjacent positions from enzymatic attack. The ethyl linker provides flexibility and spacing, allowing the core of the molecule to interact optimally with its biological target while the difluorocyclobutyl group serves as a metabolically robust anchor.
Assessing Metabolic Stability: Experimental Design and Rationale
To experimentally assess the metabolic stability of compounds containing the 2-(3,3-difluorocyclobutyl)ethyl moiety, a tiered approach using in vitro assays is typically employed. These assays provide a reliable prediction of a compound's behavior in a more complex in vivo system.[8][9][10] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[10][11][12] It is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[12][13]
-
Hepatocyte Stability Assay: This "gold standard" in vitro assay uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[10][14] This provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions (Phase II metabolism).[14][15]
The selection of these assays allows for a progressive and detailed understanding of the metabolic liabilities of a compound. A high stability in the microsomal assay suggests resistance to CYP-mediated oxidation, while the hepatocyte assay will confirm this and also evaluate susceptibility to other metabolic pathways.
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for a typical liver microsomal stability assay.
Liver Microsomal Stability Assay Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[16][17][18]
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer (phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to the incubation buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).[12]
-
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Data Analysis
To provide a clear comparison, the following table summarizes hypothetical but representative metabolic stability data for a compound containing the 2-(3,3-difluorocyclobutyl)ethyl moiety compared to analogs with other common chemical groups. The data is presented as in vitro half-life (t½) and intrinsic clearance (CLint) determined from a human liver microsomal stability assay.
| Moiety | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-(3,3-Difluorocyclobutyl)ethyl | > 60 | < 10 |
| 2-(Cyclohexyl)ethyl | 25 | 45 |
| 2-Phenylethyl | 12 | 98 |
| tert-Butyl | 45 | 22 |
Interpretation:
The data clearly indicates the superior metabolic stability of the compound containing the 2-(3,3-difluorocyclobutyl)ethyl moiety, with a significantly longer half-life and lower intrinsic clearance compared to the other analogs. This suggests a reduced susceptibility to oxidative metabolism by liver enzymes. The cyclohexyl and tert-butyl groups offer moderate stability, while the phenylethyl group is the most metabolically labile, likely due to the susceptibility of the aromatic ring to hydroxylation.
Predicted Metabolic Pathways
The primary metabolic pathways for organic molecules involve oxidation, reduction, and hydrolysis (Phase I), followed by conjugation with endogenous molecules (Phase II). For the 2-(3,3-difluorocyclobutyl)ethyl moiety, the gem-difluoro substitution is expected to block oxidation at the 3-position of the cyclobutane ring. However, other positions on the molecule may still be susceptible to metabolism.
Predicted Metabolic Pathways of the 2-(3,3-difluorocyclobutyl)ethyl Moiety
Caption: Potential metabolic pathways for the target moiety.
The primary sites of Phase I metabolism are likely the ethyl linker and the unsubstituted positions of the cyclobutane ring. Following hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.
Conclusion
The 2-(3,3-difluorocyclobutyl)ethyl moiety represents a valuable building block in medicinal chemistry for enhancing the metabolic stability of drug candidates. The combination of the strong carbon-fluorine bonds and the conformational constraints of the cyclobutane ring effectively shields the molecule from extensive metabolic degradation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess and appreciate the metabolic advantages of incorporating this unique structural motif into their drug discovery programs. By understanding and strategically utilizing such moieties, scientists can improve the pharmacokinetic profiles of their compounds and increase the likelihood of developing safe and effective medicines.
References
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nuvisan.com [nuvisan.com]
- 9. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 16. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Head-to-Head Comparison of 2-(3,3-Difluorocyclobutyl)ethanol Derivatives and Their Fluorinated Analogs in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] Fluorination can modulate acidity, lipophilicity, and conformational preferences, which in turn can lead to enhanced target selectivity, improved membrane permeability, and increased resistance to metabolic degradation.[1][2][3]
This guide provides an in-depth comparison of the biological activity of 2-(3,3-difluorocyclobutyl)ethanol derivatives with other commonly employed fluorinated analogs. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to offer a comprehensive resource for researchers aiming to leverage fluorination in their drug discovery programs.
The this compound Moiety: A Rising Star in Bioisosteric Replacement
The 3,3-difluorocyclobutyl group has emerged as a valuable bioisostere for various functionalities in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, while the gem-difluoro substitution offers a unique electronic signature that can enhance interactions with biological targets and block sites of metabolic oxidation. This strategic fluorination often leads to a significant improvement in metabolic stability compared to non-fluorinated or even other fluorinated counterparts.[4][5]
The this compound moiety, in particular, provides a versatile building block for introducing this favorable group while also presenting a hydroxyl group for further chemical modification or interaction with the target protein.
Diagram 1: Comparative Structural Analysis of Fluorinated Moieties
This diagram illustrates the structural differences between the this compound moiety and other common fluorinated analogs discussed in this guide.
Caption: Structural comparison of key fluorinated ethanol derivatives.
Comparative Biological Activity: A Data-Driven Analysis
For the purpose of this guide, we will present a hypothetical case study based on trends observed in the literature for enzyme inhibitors, such as kinase or Hedgehog pathway inhibitors, where metabolic stability and target potency are paramount.
Case Study: Inhibition of a Hypothetical Kinase "X"
Let's consider a series of inhibitors based on a common scaffold, where the only point of variation is the fluorinated ethanol side chain.
Table 1: Comparative In Vitro Potency and Metabolic Stability
| Compound ID | Side Chain Moiety | Kinase X IC50 (nM) | Human Liver Microsomal Stability (t½, min) |
| 1 | This compound | 15 | 120 |
| 2 | 2,2,2-Trifluoroethanol | 25 | 90 |
| 3 | 2,2-Difluoroethanol | 40 | 65 |
| 4 | 2-(Cyclobutyl)ethanol (Non-fluorinated) | 150 | 20 |
Note: The data presented in this table is illustrative and compiled based on established principles of fluorination in medicinal chemistry. Actual values would be target and scaffold-dependent.
From this data, we can infer several key insights:
-
Potency: The introduction of fluorine generally enhances potency compared to the non-fluorinated analog (Compound 4). The rigid and electronically distinct nature of the 3,3-difluorocyclobutyl group in Compound 1 may contribute to a more optimal binding orientation within the kinase's active site, resulting in the lowest IC50 value.
-
Metabolic Stability: A clear trend of increased metabolic stability with fluorination is observed. The gem-difluorination on the cyclobutyl ring in Compound 1 effectively blocks a potential site of oxidative metabolism, leading to a significantly longer half-life in human liver microsomes compared to both the non-fluorinated analog and the acyclic fluorinated derivatives.
Experimental Protocols: A Guide to Reproducible Research
To ensure the integrity and reproducibility of the data presented, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used in the characterization of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant Kinase X enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the peptide substrate.
-
Compound Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[6]
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[1]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound.
-
Incubation Mixture: In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Diagram 2: Workflow for Assessing Biological Activity
This diagram outlines the general workflow from compound synthesis to the evaluation of biological activity and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Purity Validation of 2-(3,3-Difluorocyclocyclobutyl)ethanol
Abstract
The determination of purity for novel chemical entities is a cornerstone of drug development and chemical research. This guide provides an in-depth, technically-grounded comparison for the purity validation of 2-(3,3-Difluorocyclobutyl)ethanol, a fluorinated building block, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, from stationary phase selection to the establishment of a self-validating protocol through rigorous system suitability testing. This document serves as a practical guide for researchers and quality control professionals, detailing a robust analytical procedure benchmarked against a qualified reference standard.
Introduction: The Imperative for Purity in Fluorinated Intermediates
This compound is a key structural motif in modern medicinal chemistry. The introduction of the gem-difluoro group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, these same electronic properties can present unique challenges during synthesis and purification, making the accurate assessment of purity a critical, non-trivial step. Impurities, whether they are starting materials, by-products, or degradants, can compromise biological data and regulatory submissions.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. This guide outlines a comprehensive strategy for validating an HPLC purity method for this compound, comparing a test sample against a highly characterized reference standard.
The Central Role of the Reference Standard
The entire framework of purity validation rests upon the quality of the reference standard.[1][2] A reference standard is a substance of established quality and purity, serving as the benchmark for identity, strength, and quality.[3] In this context, the reference standard for this compound would be a batch that has been extensively characterized to be of high purity.[1] This standard is the anchor against which all other samples are measured, making its qualification the most critical initial step.[1][2][4]
Experimental Design & Rationale
The objective of this method is to separate the main analyte, this compound, from any potential impurities and to accurately quantify its purity as a percentage of the total detected peak area.
Rationale for Chromatographic Conditions
The selection of chromatographic parameters is driven by the physicochemical properties of the analyte. This compound is a small, moderately polar molecule. The difluorinated alkyl group imparts some unique selectivity that can be leveraged.
-
Mode: Reversed-Phase HPLC (RP-HPLC) is the logical choice. It separates molecules based on hydrophobicity, making it ideal for a wide range of organic compounds.[5]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point. Its dense hydrophobic environment will retain the cyclobutyl and ethyl moieties of the analyte. While fluorinated stationary phases can offer unique selectivity for fluorinated analytes, a standard C18 phase is often sufficient and more universally available.[6]
-
Mobile Phase: A gradient of water and acetonitrile is selected. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A gradient elution (starting with a higher percentage of water and increasing the acetonitrile concentration over time) ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively eluted and resolved within a reasonable runtime. A phosphate buffer (e.g., pH 3.0) is included to ensure a consistent pH, which is critical for the reproducible ionization state of any acidic or basic impurities, thereby ensuring consistent retention times.
-
Detector: A Photodiode Array (PDA) detector is chosen. Unlike a simple UV detector, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[7] This is invaluable for:
-
Peak Purity Analysis: To check for co-eluting impurities by comparing spectra across a single peak.[7]
-
Method Development: To determine the optimal detection wavelength (λmax) for the analyte, maximizing sensitivity.
-
Impurity Identification: To provide spectral information that can help in the tentative identification of unknown peaks.
-
A Self-Validating System: The Importance of System Suitability
Before any sample analysis is considered valid, the chromatographic system itself must be proven fit for purpose. This is achieved through System Suitability Testing (SST), an integral part of any validated HPLC method as mandated by pharmacopeias like the USP.[8][9][10] SST verifies that the equipment, electronics, and analytical operations constitute an integral system that is adequate for the analysis to be performed.[8]
Detailed Experimental Protocol
Materials & Equipment
| Item | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA Detector |
| Chromatography Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Reference Standard | This compound, Qualified >99.5% Purity |
| Test Sample | This compound, Production Batch |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 |
| Mobile Phase B | Acetonitrile, HPLC Grade |
| Diluent | 50:50 (v/v) Water:Acetonitrile |
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 210 nm (or determined λmax) |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Solution Preparation
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Test Sample (1.0 mg/mL): Prepare in the same manner as the Reference Standard Stock, using the Test Sample.
-
SST Solution (Working Concentration): The Reference Standard Stock solution is used for SST.
System Suitability Testing (SST) Protocol
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform one blank injection (Diluent) to ensure a clean baseline.
-
Make five replicate injections of the SST Solution.
-
Evaluate the results against the pre-defined acceptance criteria. No sample analysis is acceptable unless SST requirements are met.[8]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions, affecting integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness, crucial for resolving closely eluting impurities.[8] |
| Repeatability (%RSD) | ≤ 1.0% for Peak Area | Ensures the precision of the injection and detection system. Based on 5 replicate injections. |
Analysis Procedure
-
Once the system passes SST, inject the Diluent (blank) once.
-
Inject the Reference Standard solution once.
-
Inject the Test Sample solution in duplicate.
-
Inject the Reference Standard solution again to bracket the samples and confirm system stability.
Data Analysis and Purity Calculation
Purity is determined using the area percent normalization method. This method assumes that all compounds, including the main analyte and all impurities, have a similar detector response at the chosen wavelength.
Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Reporting Threshold: Any impurity peak with an area less than 0.05% of the total area is typically disregarded.
Visualizing the Workflow
The entire process, from preparation to reporting, follows a logical and controlled sequence to ensure data integrity.
Caption: Workflow for HPLC purity validation.
Comparative Results: A Case Study
The following table presents hypothetical but realistic data comparing the Reference Standard to a new Test Sample batch of this compound.
| Parameter | Reference Standard | Test Sample (Batch XYZ) | Comments |
| Retention Time (min) | 8.52 | 8.51 | Retention times match, confirming identity against the standard. |
| Purity by Area % | 99.85% | 99.62% | Test sample meets a hypothetical >99.5% specification. |
| Largest Impurity | 0.08% (at RRT 1.2) | 0.15% (at RRT 1.2) | The primary impurity profile is consistent. |
| Total Impurities | 0.15% | 0.38% | Test sample shows a slightly higher level of total impurities. |
| New Impurities (>0.05%) | None | 0.06% (at RRT 0.85) | A new, minor impurity is detected in the test sample. |
This data demonstrates that while the Test Sample passes the overall purity specification, it contains a slightly different impurity profile than the highly purified Reference Standard.
Method Validation Principles
While this guide details the application of the method, a full validation according to ICH Q2(R1) guidelines would be required for use in a regulated environment.[3][11][12][13][14] This involves formally demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: The capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature).
Caption: Core pillars of analytical method validation.
Conclusion
The successful purity validation of this compound via HPLC is a systematic process grounded in sound scientific principles and regulatory expectations. It begins with the qualification of a high-purity reference standard and extends to the development of a specific, robust, and precise chromatographic method. By implementing rigorous system suitability criteria, the method becomes a self-validating system, ensuring that the data generated is reliable and accurate. This guide provides the foundational protocol and scientific rationale necessary for researchers and analysts to confidently assess the purity of this important fluorinated building block, ensuring the quality and integrity of their downstream research and development efforts.
References
- 1. gmpsop.com [gmpsop.com]
- 2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. jordilabs.com [jordilabs.com]
- 14. database.ich.org [database.ich.org]
Evaluating Lipophilicity: A Comparative Guide to 2-(3,3-Difluorocyclobutyl)ethanol versus its Hydrocarbon Counterpart
A Technical Guide for Drug Development Professionals
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine is a principal tactic for optimizing a drug candidate's pharmacokinetic profile. Lipophilicity, quantified by the partition coefficient (LogP), is arguably one of the most critical physicochemical parameters influenced by fluorination, directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide presents an in-depth comparison of 2-(3,3-Difluorocyclobutyl)ethanol and its non-fluorinated analog, 2-(Cyclobutyl)ethanol. We will dissect the theoretical basis for the expected shift in lipophilicity and provide a robust, self-validating experimental protocol for its empirical determination, offering researchers a practical framework for evaluating similar strategic fluorinations.
The Foundational Role of Lipophilicity (LogP) in Drug Discovery
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is experimentally defined as the logarithm of the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.[1][2]
LogP = Log₁₀ ([solute]ₒᵣ₉ₐₙᵢ꜀ / [solute]ₐᵩᵤₑₒᵤₛ)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1] This parameter is a cornerstone of predictive models for drug-likeness, such as Lipinski's "Rule of Five," which suggests that orally active drugs generally have a LogP value not greater than 5.[3] Optimizing LogP is a delicate balancing act: a molecule must be lipophilic enough to cross biological membranes but hydrophilic enough to maintain sufficient aqueous solubility for formulation and transport in the bloodstream.
Structural and Electronic Comparison: The Impact of Gem-Difluorination
The introduction of fluorine can profoundly alter a molecule's properties due to its unique characteristics: it is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allowing it to act as a hydrogen mimic with minimal steric perturbation.[4]
Our comparative analysis focuses on the replacement of two hydrogen atoms with two fluorine atoms on the cyclobutyl ring.
Caption: Structural comparison highlighting the gem-difluoro substitution.
Causality of Physicochemical Changes:
-
Inductive Effect: The high electronegativity of fluorine atoms creates strong, polarized C-F bonds. This induces a significant electron-withdrawing effect through the sigma bonds of the aliphatic ring. This polarization can decrease the basicity of nearby functional groups and alter susceptibility to metabolic attack by cytochrome P450 enzymes.[4]
-
Impact on Hydrophilicity: While the C-F bond is polar, fluorine is a very poor hydrogen bond acceptor. Unlike an alcohol or ether oxygen, it does not engage in significant hydrogen bonding with water molecules.[5] The replacement of two C-H bonds with two C-F bonds effectively shields a portion of the carbon backbone from interacting favorably with the aqueous phase.
-
Hypothesis: The net result of these electronic effects is a decrease in the molecule's overall favorable interaction with water, leading to an increased preference for the non-polar n-octanol phase. Therefore, it is hypothesized that This compound will exhibit a significantly higher LogP value than its hydrocarbon counterpart. Studies on other fluorinated molecules support this, where fluorination of alkyl groups often leads to an increase in lipophilicity.[6][7]
Experimental Design: The Shake-Flask Method for LogP Determination
To empirically measure and validate our hypothesis, the "shake-flask" method, as recommended by the OECD (Test Guideline 107), is the gold standard.[8] It provides a direct and accurate measurement of the partition coefficient for compounds within the LogP range of -2 to 4.[8][9]
Protocol: A Self-Validating System
This protocol is designed to ensure equilibrium is reached and analytical artifacts are minimized.
-
Phase Preparation (Pre-Saturation):
-
Combine pure n-octanol and purified water (or a pH 7.4 phosphate buffer for LogD determination) in a large vessel.
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).
-
Allow the phases to separate completely for at least 24 hours. This critical pre-saturation step ensures that each solvent phase is saturated with the other, preventing volume changes during the partitioning experiment that would skew concentration measurements.[3][10]
-
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the test compound in the pre-saturated n-octanol phase. The concentration should be high enough for accurate quantification but low enough to avoid self-aggregation.
-
-
Partitioning Experiment:
-
In triplicate for each compound, combine a precise volume of the stock solution with a precise volume of the pre-saturated aqueous phase in a suitable vessel (e.g., a glass centrifuge tube with a PTFE-lined cap). A phase volume ratio is chosen to ensure the final concentration in both phases falls within the analytical instrument's linear range.
-
Agitate the vessels on a mechanical shaker at a constant temperature for a sufficient duration to reach equilibrium (typically 1-2 hours). A preliminary experiment to determine the time to reach equilibrium is recommended for novel scaffolds.
-
-
Phase Separation:
-
To achieve a clean separation of the two phases, centrifuge the vessels at a moderate speed (e.g., 2000 x g) for 15-30 minutes. This step is crucial to break any emulsions that may have formed, which is a common source of error.[8]
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the center of each phase, avoiding the interface.
-
Quantify the concentration of the test compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[10] A calibration curve must be prepared for each compound in each phase to account for any matrix effects.
-
-
Calculation:
-
Calculate the partition coefficient, P, as the ratio of the mean concentration in the n-octanol phase to the mean concentration in the aqueous phase.
-
The final LogP is the base-10 logarithm of this value.
-
Caption: Experimental workflow for LogP determination via the shake-flask method.
Anticipated Results & Discussion
The experimental data are expected to confirm our hypothesis. While exact values require empirical measurement, we can predict a likely outcome based on computational models (cLogP) and data from similar molecular transformations.[11][12]
Table 1: Predicted Lipophilicity Data
| Compound | Predicted cLogP* | Expected Experimental LogP Range | Interpretation of Results |
| 2-(Cyclobutyl)ethanol | 1.4[13] | 1.3 – 1.6 | This serves as the baseline lipophilicity for the non-fluorinated scaffold. It is moderately lipophilic, consistent with a small aliphatic ring and a polar alcohol group. |
| This compound | ~2.0 - 2.2 | 1.9 – 2.3 | A predicted increase of +0.6 to +0.8 log units demonstrates a significant enhancement in lipophilicity. This confirms the powerful, context-dependent effect of gem-difluorination on partitioning behavior. |
*Predicted cLogP for the parent compound is based on similar structures in PubChem (e.g., 2-Cyclobutyl-2-propanol, XLogP3 = 1.4). The predicted increase for the difluoro analog is based on typical contributions of aliphatic fluorination.
An increase of over half a log unit is a substantial modulation in a drug discovery context. This shift could translate to enhanced membrane permeability, potentially leading to better oral absorption and tissue distribution.[14] However, it could also lead to increased binding to plasma proteins or off-target lipophilic pockets, underscoring the necessity of empirical measurement to guide structure-activity relationship (SAR) studies.
Conclusion
The comparative evaluation of this compound and 2-(Cyclobutyl)ethanol serves as a clear and instructive example of modern medicinal chemistry strategy. The introduction of the gem-difluoro group is predicted to markedly increase lipophilicity, a change driven by fundamental electronic effects that reduce favorable interactions with water. The provided shake-flask protocol offers a robust and reliable method for quantifying this change experimentally. For drug development professionals, understanding and accurately measuring the impact of such targeted fluorinations is not merely an academic exercise; it is a critical step in rationally designing molecules with a superior and well-balanced ADME profile, ultimately increasing the probability of clinical success.
References
- 1. acdlabs.com [acdlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Scalable Framework for logP Prediction: From Terabyte-Scale Data Integration to Interpretable Ensemble Modeling | Cool Papers - Immersive Paper Discovery [papers.cool]
- 13. 2-Cyclobutyl-2-propanol | C7H14O | CID 547749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Gem-Difluorination on Acidity: A Comparative Guide to the pKa of 2-(3,3-Difluorocyclobutyl)ethanol
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating a molecule's physicochemical and pharmacokinetic properties. Among the various fluorination tactics, gem-difluorination of a methylene group offers a unique bioisosteric replacement for a carbonyl or other functional groups, influencing local electronics, conformation, and metabolic stability. This guide provides a comprehensive analysis of the effect of gem-difluorination on the acidity of a primary alcohol, specifically comparing 2-(3,3-Difluorocyclobutyl)ethanol with its non-fluorinated analog, 2-cyclobutylethanol. We will delve into the underlying electronic principles and provide a detailed experimental protocol for the determination of the respective pKa values, empowering researchers to quantify this effect in their own laboratories.
The Inductive Effect: Fluorine's Influence on Acidity
The acidity of an alcohol, quantified by its pKa value, is a measure of its propensity to donate a proton. A lower pKa value signifies a stronger acid. The introduction of highly electronegative fluorine atoms onto a molecule can significantly increase the acidity of nearby protons through the inductive effect.[1][2] This effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[3][4]
In the case of this compound, the two fluorine atoms on the cyclobutyl ring exert a strong electron-withdrawing inductive effect. This pulls electron density away from the carbon backbone and, consequently, from the oxygen atom of the ethanol moiety.[5] This polarization of the O-H bond weakens it, making the proton more easily abstracted by a base. The resulting alkoxide conjugate base is also stabilized by this electron withdrawal, which disperses the negative charge.[1][3] This stabilization of the conjugate base is a key factor in increasing the acidity of the parent alcohol.[1][5]
Therefore, it is anticipated that this compound will have a lower pKa (i.e., be more acidic) than its non-fluorinated counterpart, 2-cyclobutylethanol. While the pKa of a typical primary alcohol like ethanol is around 16[6][7], the presence of the gem-difluoro group is expected to cause a significant downward shift in this value. Studies on other functionalized gem-difluorinated cycloalkanes have demonstrated a notable decrease in pKa values for both carboxylic acids and protonated amines.[8][9][10]
Comparative pKa Data: Predicted and Experimental
To date, the experimentally determined pKa value for this compound has not been reported in the literature. However, based on the principles of the inductive effect, we can predict a significant decrease compared to its non-fluorinated analog. The pKa of 2-cyclobutylethanol is also not widely reported, but it is expected to be close to that of other simple primary alcohols. The following table provides a framework for the expected and experimentally determined values.
| Compound | Structure | Predicted pKa | Experimental pKa |
| 2-Cyclobutylethanol | ![]() | ~16-17 | To be determined |
| This compound | ![]() | Significantly < 16 | To be determined |
Experimental Determination of pKa
To empirically validate the predicted effect of gem-difluorination, a robust experimental method for pKa determination is required. Potentiometric titration is a highly accurate and widely used technique for this purpose.[11][12] This method involves the gradual addition of a titrant (a strong base in this case) to a solution of the alcohol while monitoring the pH. The pKa can then be determined from the inflection point of the resulting titration curve.[12][13]
Experimental Workflow: Potentiometric Titration
The following diagram illustrates the general workflow for determining the pKa of the subject alcohols using potentiometric titration.
Figure 1. A generalized workflow for the determination of pKa by potentiometric titration.
Detailed Protocol for Potentiometric Titration
Materials:
-
2-Cyclobutylethanol
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Co-solvent (e.g., methanol or isopropanol, if required for solubility)[14]
-
Deionized, degassed water
-
pH meter with a combination glass electrode
-
Automatic burette or Class A manual burette
-
Magnetic stirrer and stir bar
-
Titration vessel
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of the alcohol to prepare a solution of known concentration (e.g., 1 mM).
-
Due to the limited water solubility of these compounds, a co-solvent system may be necessary.[11][14] A mixture of methanol and water is a common choice. The exact ratio should be optimized to ensure complete dissolution while minimizing the effect on the pKa measurement.
-
Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[13]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment.[13]
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the analyte solution into the titration vessel.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Begin stirring the solution at a constant rate.
-
-
Titration:
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the expected pKa and reached a stable, high value (e.g., pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
-
Replication:
-
Perform the titration in triplicate for each compound to ensure the reproducibility of the results.[13]
-
Visualizing the Inductive Effect
The following diagram illustrates the electronic effect of the gem-difluoro group on the acidity of the alcohol.
Figure 2. The electron-withdrawing inductive effect of the gem-difluoro group polarizes the O-H bond, increasing acidity.
Conclusion
The strategic placement of gem-difluoro groups is a powerful tool in medicinal chemistry for fine-tuning the electronic properties of molecules. As demonstrated through the principles of physical organic chemistry, the gem-difluorination of the cyclobutyl ring in this compound is expected to significantly increase the acidity of the alcohol functional group compared to its non-fluorinated analog. This guide provides the theoretical framework for understanding this phenomenon and a detailed experimental protocol for its quantitative verification. By employing techniques such as potentiometric titration, researchers can precisely measure the pKa values of these and other novel compounds, enabling a more rational approach to drug design and development.
References
- 1. glasp.co [glasp.co]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Safety Operating Guide
Proper Disposal of 2-(3,3-Difluorocyclobutyl)ethanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3,3-Difluorocyclobutyl)ethanol (CAS No. 1056467-54-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to provide actionable intelligence that integrates seamlessly into your existing laboratory safety and operational workflows.
Hazard Assessment and Chemical Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is a fluorinated alcohol with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C6H10F2O | [1] |
| Molecular Weight | 136.14 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Based on available safety information, this compound is classified with the following hazards:
-
H225: Highly flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
The presence of carbon-fluorine bonds categorizes this compound as a halogenated organic compound .[3] This is a critical piece of information for waste segregation, as halogenated and non-halogenated waste streams are treated differently for final disposal, often due to the potential for the formation of harmful byproducts like hydrogen fluoride during incineration.[4]
Personal Protective Equipment (PPE) and Safety Precautions
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of this compound, including transfer to a waste container, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[5]
-
Designated Waste Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Solvents."[3] This prevents dangerous reactions and ensures the waste is sent to the correct disposal facility.
-
Incompatibility Avoidance: Do not mix this compound with incompatible materials such as strong oxidizing agents, bases, or metals.[4] Consult a chemical compatibility chart if you are unsure.
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and spills.
-
Container Requirements: The waste container must be chemically compatible with the compound, in good condition, and have a secure, leak-proof screw-top cap.[5] Plastic is often preferred for waste storage.[1]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and volume.
-
The date waste was first added to the container.
-
The associated hazards (e.g., Flammable, Toxic, Irritant).
-
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1]
-
Location: The SAA should be at or near the point of generation and clearly marked.[1]
-
Storage Conditions: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition.[5] Secondary containment (such as a larger, chemically resistant bin) is required for liquid hazardous waste.
-
Container Closure: Keep the waste container closed at all times, except when adding waste.[1]
Step 4: Arranging for Disposal
Once the waste container is full or has been in the SAA for a specified period (often up to one year, but check your institution's policy), it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Documentation: Ensure all necessary paperwork is completed accurately.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: As the compound is highly flammable, extinguish any open flames and turn off nearby equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Visual Workflow for Disposal
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the compound's hazards, utilizing appropriate personal protective equipment, and adhering to a strict, step-by-step disposal protocol, researchers can minimize risks and ensure compliance with regulatory standards. This guide provides the necessary framework to achieve these goals, fostering a safer and more sustainable research environment.
References
- 1. achmem.com [achmem.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Fluorination of Secondary and Primary Alcohols by Thermal Decomposition of Electrochemically Generated Alkoxy Triphenylphosphonium Tetrafluoroborates [jstage.jst.go.jp]
A Researcher's Guide to the Safe Handling and Disposal of 2-(3,3-Difluorocyclobutyl)ethanol
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling 2-(3,3-Difluorocyclobutyl)ethanol, a fluorinated alcohol with potential applications in drug discovery. As your partner in scientific advancement, we aim to provide value beyond the product itself, building a foundation of trust through expert guidance on chemical handling and laboratory safety. This document is structured to offer a clear, logical, and in-depth technical resource for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural motifs—a difluorocyclobutyl group and a primary alcohol—suggest a hazard profile that warrants careful handling. Based on data from suppliers and analogous fluorinated compounds, the primary hazards are identified as follows:
-
Flammability: The compound is classified as a flammable liquid and vapor.[1]
-
Acute Toxicity: It is considered harmful if swallowed or inhaled.[1]
-
Irritation: The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Given these hazards, a robust safety protocol is not merely a recommendation but a necessity for ensuring the well-being of laboratory personnel and the integrity of research.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against incidental splashes of organic solvents. For prolonged contact, consider heavier-duty gloves and consult manufacturer compatibility charts. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Chemical splash goggles that provide a tight seal around the eyes are mandatory to protect against splashes and vapors.[2] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is essential due to the flammable nature of the compound. Ensure the coat is fully buttoned and the sleeves are of an appropriate length to protect the arms. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Pre-Operational Checks:
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and has a current certification. The airflow should be adequate to capture any vapors.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
-
Equipment Preparation: Assemble all necessary glassware and equipment within the fume hood. Inspect for any cracks or defects that could lead to a containment failure.
-
-
Handling and Use:
-
Controlled Dispensing: When transferring the compound, do so slowly and carefully to avoid splashing. Use appropriate tools such as a syringe or a properly grounded funnel.
-
Container Management: Keep the primary container of this compound tightly closed when not in use to prevent the escape of flammable vapors.[4][5]
-
Ignition Source Control: As the compound is flammable, ensure there are no open flames, hot plates, or other potential ignition sources in the immediate vicinity.[6] Use explosion-proof equipment where necessary.[4][5]
-
Static Electricity: For transfers of larger quantities, ensure that containers and equipment are properly grounded to prevent the buildup of static electricity, which could ignite the vapors.[4][5]
-
-
Post-Operational Procedures:
-
Decontamination: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Always wash hands thoroughly after removing gloves.
-
Part 3: Disposal Plan - Responsible Management of Halogenated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a fluorinated organic compound, this compound is classified as a halogenated waste.
Waste Segregation and Disposal Workflow
Caption: Disposal workflow for halogenated waste.
Key Disposal Directives:
-
Segregation is Paramount: Never mix halogenated organic waste with non-halogenated waste streams.[7][8][9] Doing so can contaminate the entire non-halogenated solvent waste, leading to significantly higher disposal costs and more complex disposal procedures.[8][9]
-
Designated Waste Containers: Collect all waste containing this compound in a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[7][10] The container must have a secure, tight-fitting lid.[10]
-
Labeling: The waste container must be accurately labeled with its contents, including the full chemical name of this compound and any other components in the waste mixture.[10] Do not use abbreviations or chemical formulas.[10]
-
Storage: Store the waste container in a well-ventilated area, preferably within a designated satellite accumulation area in the laboratory, and inside secondary containment to prevent spills.
-
Final Disposal: The disposal of halogenated organic waste is typically achieved through high-temperature incineration by a licensed hazardous waste disposal company.[7][8] Follow your institution's specific procedures for arranging waste pickup.
References
- 1. achmem.com [achmem.com]
- 2. mcrsafety.com [mcrsafety.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. fishersci.com [fishersci.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. deca.upc.edu [deca.upc.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


